5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid
Description
BenchChem offers high-quality 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
304873-25-4 |
|---|---|
Formule moléculaire |
C10H19NO5 |
Poids moléculaire |
233.3 |
Pureté |
95 |
Origine du produit |
United States |
synthesis of 5-(Boc-amino)-2-hydroxypentanoic acid
An In-depth Technical Guide to the Synthesis of 5-(Boc-amino)-2-hydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 5-(Boc-amino)-2-hydroxypentanoic acid, a valuable chiral building block in medicinal chemistry and drug development. The described methodology commences with the readily available and inexpensive starting material, L-glutamic acid, and proceeds through a series of strategic protection, functional group interconversion, and stereospecific transformation steps. Key reactions include the orthogonal protection of the amino and carboxylic acid functionalities, a Curtius rearrangement for the conversion of a carboxylic acid to a Boc-protected amine, and a stereoretentive diazotization to install the C2-hydroxyl group. This guide offers detailed experimental protocols, explains the rationale behind the chosen synthetic strategy, and provides visualizations to facilitate a thorough understanding of the entire process.
Introduction and Strategic Overview
5-(Boc-amino)-2-hydroxypentanoic acid is a non-proteinogenic amino acid derivative that incorporates both a protected amine and a hydroxyl group. This unique combination of functionalities makes it a highly sought-after intermediate for the synthesis of peptidomimetics, complex natural products, and various pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection for the terminal amine, which is a staple in modern organic synthesis, particularly in peptide chemistry.[][] The α-hydroxy acid motif is also a common feature in many biologically active molecules.
The synthetic strategy detailed herein is designed to be efficient, scalable, and to provide control over the stereochemistry at the C2 position, starting from the chiral pool. L-glutamic acid is an ideal starting material as it possesses the requisite five-carbon backbone and the correct stereochemistry at the α-carbon.
The overall synthetic workflow can be visualized as follows:
Detailed Synthetic Route and Experimental Protocols
Step 1: Selective Protection of L-Glutamic Acid
The initial step involves the selective protection of the α-amino and the two carboxyl groups of L-glutamic acid. An orthogonal protection strategy is employed to allow for the selective deprotection of specific groups in subsequent steps. The α-amino group is protected with a benzyloxycarbonyl (Cbz) group, the α-carboxyl group as a benzyl ester (OBn), and the γ-carboxyl group as a methyl ester (OMe).
Protocol:
-
Synthesis of L-Glutamic acid γ-methyl ester: Suspend L-glutamic acid (1 equiv.) in methanol and cool to 0 °C. Bubble dry HCl gas through the suspension with stirring for 2-3 hours, or add acetyl chloride (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the crude product.
-
Protection of the α-amino and α-carboxyl groups: Dissolve the crude L-glutamic acid γ-methyl ester in a suitable solvent such as a mixture of dioxane and water. Cool the solution to 0 °C and add a base (e.g., sodium carbonate, 2.5 equiv.). Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) and benzyl bromide (1.1 equiv.) portion-wise while maintaining the temperature at 0 °C. Allow the reaction to stir at room temperature overnight. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield N-Cbz-L-glutamic acid α-benzyl γ-methyl ester.
Causality of Experimental Choices:
-
The use of different ester protecting groups (benzyl vs. methyl) for the two carboxylic acids allows for selective cleavage later in the synthesis. The methyl ester can be selectively saponified in the presence of the benzyl ester.
-
The Cbz group is chosen for the α-amino protection because it is stable to the conditions of the subsequent Curtius rearrangement and can be selectively removed by hydrogenolysis without affecting the Boc group that will be introduced later.
Step 2: Conversion of the γ-Ester to a Boc-Protected Amine via Curtius Rearrangement
This step is the cornerstone of the synthesis, transforming the γ-methyl ester into the desired Boc-protected amino group.[3][4][5]
Protocol:
-
Saponification of the γ-methyl ester: Dissolve the product from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH, 1.5 equiv.) and stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Formation of the acyl azide: Dissolve the resulting carboxylic acid in anhydrous THF and cool to 0 °C. Add triethylamine (1.2 equiv.) followed by the dropwise addition of ethyl chloroformate (1.1 equiv.). Stir the mixture for 30 minutes to form the mixed anhydride. In a separate flask, dissolve sodium azide (NaN₃, 1.5 equiv.) in water and add it to the reaction mixture. Stir vigorously for 1-2 hours at 0 °C.
-
Curtius Rearrangement and trapping: Carefully extract the acyl azide into toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux (80-90 °C) in the presence of anhydrous tert-butanol (excess). The acyl azide will rearrange to an isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine. The reaction progress can be monitored by the cessation of nitrogen gas evolution. After completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Causality of Experimental Choices:
-
The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine with retention of configuration.[6][7]
-
Trapping the intermediate isocyanate with tert-butanol is a standard and efficient method for the direct introduction of the Boc protecting group.
Sources
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Hidden Pharmacophore: Intrinsic Biological Activity of Boc-Protected Hydroxy Amino Acids
Executive Summary
Historically, the tert-butyloxycarbonyl (Boc) group has been relegated to a purely utilitarian role: a transient protecting group utilized in solid-phase and solution-phase peptide synthesis to prevent unwanted side reactions. However, recent pharmacological profiling has catalyzed a paradigm shift. Boc-protected hydroxy amino acids—specifically Boc-Tyrosine (Boc-Tyr-OH) and Boc-Serine (Boc-Ser-OH)—are no longer just synthetic intermediates; they possess potent, intrinsic biological activities[1][2].
This technical guide explores the mechanistic causality behind the bioactivity of these molecules, detailing how the strategic combination of a lipophilic Boc moiety with a polar hydroxyl side chain creates highly specific pharmacophores capable of enzyme inhibition and receptor antagonism.
Mechanistic Insights into Intrinsic Bioactivity
Boc-Tyr-OH: Competitive Inhibition of Tyrosinase
L-Tyrosine is the natural precursor for melanin synthesis, undergoing oxidation by the copper-containing enzyme tyrosinase to form L-DOPA and subsequently dopaquinone. However, the N-terminal modification in Boc-Tyr-OH fundamentally alters its interaction with the enzyme[1].
The Causality of Inhibition: The addition of the bulky, lipophilic Boc group restricts the conformational flexibility of the amino acid backbone. When Boc-Tyr-OH docks into the tyrosinase active site, the steric hindrance generated by the tert-butyl moiety prevents the catalytic copper ions from properly aligning with the phenolic hydroxyl group. Consequently, the enzyme cannot oxidize the molecule. Instead of acting as a substrate, Boc-Tyr-OH acts as a competitive inhibitor, occupying the active site and halting the downstream polymerization of melanin[1].
Mechanism of tyrosinase inhibition by Boc-Tyr-OH blocking melanin synthesis.
Boc-Ser-OH: P2Y Receptor Antagonism and Anticancer Activity
Boc-Ser-OH has demonstrated unexpected anticancer properties in experimental models by targeting P2Y receptors, a class of G-protein-coupled receptors (GPCRs) typically activated by nucleotides[2].
The Causality of Antagonism: The biological activity of Boc-Ser-OH is highly stereospecific. The molecule acts as a structural mimic of nucleotide ligands. The lipophilic Boc group mimics the steric bulk of a nucleotide base, while the free hydroxyl group of the serine side chain and the C-terminal carboxylate provide a hydrogen-bonding network similar to that of ribose and phosphate groups. By docking into the P2Y nucleotide-binding pocket, Boc-Ser-OH acts as an antagonist, blocking the downstream signaling cascades that cancer cells rely on for proliferation and survival, ultimately inducing apoptosis[2].
Boc-Ser-OH antagonism of P2Y receptors leading to cancer cell apoptosis.
Boc-Protected Amino Acids as Scaffolds in Drug Development
Beyond their direct activity, Boc-protected hydroxy amino acids are critical building blocks for synthesizing complex, biologically active peptidomimetics. The Boc group often remains in the final drug candidate to enhance lipophilicity and membrane permeability.
-
Coibamide A Analogues: Boc-protected serine derivatives (e.g., Boc-N-Me-Ser-OH) are utilized to synthesize analogues of Coibamide A, a potent marine natural product. The retention of specific lipophilic protecting groups has been shown to maintain high picomolar to low nanomolar cytotoxicity against cancer cell lines (e.g., MDA-MB-231)[3].
-
Vancoresmycin Analogues: In the development of novel antibiotics targeting multiresistant Gram-positive bacteria, Boc-protected hydroxy amino acids are used to construct the tetramic acid pharmacophore of vancoresmycin. These compounds induce cell wall stress and membrane depolarization[4].
Quantitative Data Summary
| Compound | Primary Target / Pathway | Biological Activity | Mechanism of Action |
| Boc-Tyr-OH | Tyrosinase Enzyme | Melanin Synthesis Inhibition | Competitive active-site binding; prevents oxidation to L-DOPA. |
| Boc-Ser-OH | P2Y Receptors | Anticancer / Antiproliferative | Receptor antagonism; blocks downstream survival signaling. |
| Boc-Thr-OH | Bacterial Cell Membrane | Antimicrobial (via Vancoresmycin analogs) | Concentration-dependent membrane depolarization. |
| Boc-N-Me-Ser-OH | Cellular Cytotoxicity | Anticancer (via Coibamide A analogs) | Apoptosis induction and mitotic arrest. |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical validation metrics (e.g., Z'-factor) to confirm assay robustness.
In Vitro Tyrosinase Inhibition Assay (Boc-Tyr-OH)
Rationale: This colorimetric assay measures the conversion of L-DOPA to dopachrome (absorbing at 475 nm). A competitive inhibitor will reduce the rate of absorbance increase.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8).
-
Reagent Preparation:
-
Enzyme: Dissolve mushroom tyrosinase in buffer to a concentration of 100 U/mL.
-
Substrate: Prepare a 2.5 mM solution of L-DOPA in buffer.
-
Inhibitor: Dissolve Boc-Tyr-OH in DMSO, creating a serial dilution range (0.1 μM to 1000 μM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
-
Assay Setup (96-well plate):
-
Test Wells: 140 μL buffer + 20 μL inhibitor + 20 μL tyrosinase.
-
Positive Control (100% Activity): 140 μL buffer + 20 μL DMSO (1%) + 20 μL tyrosinase.
-
Blank (Background): 160 μL buffer + 20 μL DMSO (1%).
-
Reference Inhibitor: Kojic acid (known tyrosinase inhibitor) as a validation control.
-
-
Incubation: Incubate the plate at 25°C for 10 minutes to allow inhibitor-enzyme pre-binding.
-
Reaction Initiation: Add 20 μL of L-DOPA substrate to all wells.
-
Kinetic Read: Immediately read absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Validation & Analysis: Calculate the Z'-factor using the positive control and blank. A Z' > 0.5 validates the assay. Calculate the IC50 using non-linear regression (inhibitor concentration vs. normalized reaction velocity).
Self-validating high-throughput workflow for tyrosinase inhibitor screening.
Cell Viability & P2Y Receptor Antagonism Assay (Boc-Ser-OH)
Rationale: To prove that Boc-Ser-OH's anticancer activity is mediated via P2Y receptors, cell viability must be measured in the presence of the inhibitor, both with and without a known P2Y agonist (e.g., ATP or UTP) to demonstrate competitive rescue.
Step-by-Step Methodology:
-
Cell Culture: Seed MDA-MB-231 breast cancer cells in a 96-well plate at 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment Regimen:
-
Group A (Dose Response): Treat cells with Boc-Ser-OH (1 μM to 500 μM).
-
Group B (Rescue Experiment): Treat cells with the IC50 concentration of Boc-Ser-OH + increasing concentrations of a P2Y agonist (e.g., ATP).
-
Controls: Vehicle control (0.5% DMSO) and positive apoptosis control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48 hours.
-
Viability Measurement (MTT Assay): Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 150 μL of DMSO to dissolve the formazan crystals.
-
Read & Validate: Read absorbance at 570 nm. If Group B shows a restoration of cell viability compared to Group A, it validates the causality that Boc-Ser-OH is acting competitively at the nucleotide (P2Y) receptor site.
References
-
Improved Total Synthesis and Biological Evaluation of Coibamide A Analogues. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Modular Fragment Synthesis and Bioinformatic Analysis Propose a Revised Vancoresmycin Stereoconfiguration. Organic Letters - ACS Publications. Available at:[Link]
Sources
Structural Elucidation of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic Acid: A Comprehensive Analytical Framework
Executive Summary
The structural elucidation of highly functionalized aliphatic chains, such as 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid (Boc-5-amino-2-hydroxypentanoic acid), requires a rigorous, multi-modal analytical approach. This molecule features three distinct chemical domains: a terminal carboxylic acid, an α -hydroxy group, and a tert-butoxycarbonyl (Boc)-protected primary amine. Because these functional groups exhibit varying degrees of lability and chemical exchange, a single analytical technique is insufficient. This whitepaper details a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm its molecular architecture.
Strategic Framework & Analytical Causality
To prevent false-positive identifications—especially concerning the regiochemistry of the hydroxyl group and the integrity of the Boc protecting group—we deploy a sequential, cross-validating workflow[].
-
HRMS establishes the exact elemental composition but cannot distinguish structural isomers.
-
FT-IR orthogonally verifies the presence of distinct carbonyl environments (acid vs. carbamate) that can sometimes be ambiguous in MS fragmentation.
-
1D and 2D NMR maps the exact atomic connectivity and spatial relationships, serving as the definitive proof of structure.
Figure 1: Multi-modal analytical workflow for structural elucidation of the target compound.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Design
The Boc protecting group is highly susceptible to thermal degradation and acid-catalyzed cleavage, often resulting in the neutral loss of isobutylene (-56 Da) and carbon dioxide (-44 Da)[2]. To preserve the intact molecular ion, Electrospray Ionization (ESI) is selected over Electron Impact (EI). ESI is a "soft" ionization technique that minimizes in-source fragmentation. Negative ion mode (ESI-) is particularly sensitive for the carboxylic acid moiety, yielding a robust [M−H]− signal.
Step-by-Step Methodology
-
Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). For positive mode, add 0.1% Formic Acid. For negative mode, add 0.1% Ammonium Hydroxide.
-
Instrument Setup : Inject 5 µL into an ESI-TOF mass spectrometer.
-
Parameter Optimization : Set the capillary voltage to 3.0 kV and the desolvation temperature to a maximum of 250 °C to prevent thermal deprotection of the Boc group[2].
-
Acquisition : Scan from m/z 100 to 1000.
Quantitative Data Summary
| Ionization Mode | Adduct | Theoretical m/z | Expected Diagnostic Fragments |
| ESI (-) | [M−H]− | 232.1190 | [M−H−CO2]− (188.12) |
| ESI (+) | [M+Na]+ | 256.1155 | [M+Na−C4H8]+ (200.05) |
Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Causality of Experimental Design
While NMR provides connectivity, distinguishing the C=O of a carboxylic acid from the C=O of a carbamate purely by 13C chemical shifts can be challenging if the signals are broadened by exchange dynamics. ATR-FTIR provides instantaneous, orthogonal validation of these functional groups based on their distinct vibrational dipole moments.
Step-by-Step Methodology
-
Background Collection : Collect a background spectrum on a clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application : Place 2-3 mg of the neat, dry solid onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.
-
Acquisition & Processing : Acquire 32 scans from 4000 to 400 cm⁻¹. Apply baseline correction and atmospheric suppression.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Peak Shape | Functional Group | Vibrational Mode |
| 3350 - 3450 | Sharp | Carbamate N-H | N-H stretching |
| 2800 - 3300 | Very Broad | Acid / Alcohol O-H | O-H stretching (H-bonded) |
| 1715 | Strong, Sharp | Carboxylic Acid C=O | C=O stretching |
| 1685 | Strong, Sharp | Carbamate C=O | C=O stretching |
| 1160 | Medium | Boc C-O-C | C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Design
The choice of solvent is the most critical parameter in this NMR workflow. DMSO- d6 is mandated over CDCl3 or D2O . In D2O , the labile protons (-COOH, -OH, -NH) will rapidly exchange with deuterium and disappear from the spectrum. In CDCl3 , the polar molecule may exhibit poor solubility and severe signal broadening. DMSO- d6 strongly solvates the molecule and slows proton exchange, allowing the direct observation of the α -hydroxyl and carbamate N-H protons[3].
Two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) is required to unambiguously assign the regiochemistry of the aliphatic chain, specifically linking the Boc group to the C-5 nitrogen and the hydroxyl group to the C-2 position[4].
Step-by-Step Methodology
-
Sample Preparation : Dissolve 20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 (isotopic purity >99.8%) to prevent water peak interference.
-
1D Acquisition : Acquire 1H NMR at 400 MHz (16 transients, 2s relaxation delay) and 13C NMR at 100 MHz (1024 transients, 1H -decoupled).
-
2D Acquisition : Acquire gradient-selected COSY, HSQC, and HMBC spectra. Set the HMBC long-range coupling constant delay to 8 Hz to capture 2-bond and 3-bond JCH couplings.
Figure 2: Key HMBC correlations establishing the regiochemistry of the pentanoic acid backbone.
Quantitative Data Summary (DMSO- d6 , 298 K)
| Position | 1H Shift (ppm), Mult., J (Hz) | 13C Shift (ppm) | Key HMBC Correlations ( 1H→13C ) |
| 1 (COOH) | ~12.50 (br s, 1H) | 175.2 | - |
| 2 (CH-OH) | 3.95 (dd, J=7.5, 4.2, 1H) | 70.4 | C-1, C-3, C-4 |
| 2-OH | 5.20 (br s, 1H) | - | C-1, C-2, C-3 |
| 3 ( CH2 ) | 1.65 (m, 1H), 1.50 (m, 1H) | 31.8 | C-1, C-2, C-4, C-5 |
| 4 ( CH2 ) | 1.45 (m, 2H) | 25.6 | C-2, C-3, C-5 |
| 5 ( CH2 ) | 2.95 (q, J=6.5, 2H) | 40.2 | C-3, C-4, Boc-C=O |
| 5-NH | 6.80 (t, J=6.5, 1H) | - | C-5, Boc-C=O |
| Boc-C=O | - | 155.8 | - |
| Boc-C(CH₃)₃ | - | 77.5 | Boc-C=O, Boc- CH3 |
| Boc-CH₃ | 1.37 (s, 9H) | 28.2 | Boc-C( CH3 ) 3 , Boc-C=O |
Note: The massive 9H singlet at 1.37 ppm and the corresponding quaternary carbon at 77.5 ppm are the definitive hallmarks of an intact tert-butyl group[4].
Conclusion
The structural elucidation of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is achieved through a self-validating analytical matrix. HRMS confirms the molecular formula and the presence of the labile Boc group via soft ionization. ATR-FTIR distinguishes the overlapping carbonyl environments. Finally, 1D and 2D NMR in DMSO- d6 lock in the atomic connectivity, with HMBC correlations definitively proving the α -position of the hydroxyl group and the terminal attachment of the Boc-protected amine.
References
- Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL
- Title: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS Source: CORE URL
- Title: NMR spectroscopic confirmation of Boc-His(Boc)
- Title: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Sources
An In-depth Technical Guide to 5-(Boc-amino)-2-hydroxypentanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(tert-butoxycarbonyl-amino)-2-hydroxypentanoic acid, a valuable chiral building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, chemical and physical properties, and its applications in synthetic chemistry, with a particular focus on peptide synthesis and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).
Introduction: A Versatile Building Block
5-(Boc-amino)-2-hydroxypentanoic acid is a non-proteinogenic amino acid derivative that has gained significant interest in the field of medicinal chemistry. Its bifunctional nature, possessing both a protected amine and a hydroxyl group in addition to the carboxylic acid, makes it a versatile scaffold for the synthesis of complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for selective reactions at the other functional groups, making it an ideal component for stepwise synthetic strategies.[][] The chirality at the C2 position introduces stereochemical diversity, which is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates.
Commercial Availability and Forms
5-(Boc-amino)-2-hydroxypentanoic acid is commercially available, primarily as its enantiomerically pure forms. The (S)-enantiomer is more commonly listed by suppliers.
Table 1: Commercial Availability of 5-(Boc-amino)-2-hydroxypentanoic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Representative Suppliers |
| Boc-(S)-5-amino-2-hydroxypentanoic acid | 847260-18-8 | C₁₀H₁₉NO₅ | 233.26 g/mol | AChemBlock |
| (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid | 1217830-91-5 | C₁₀H₁₉NO₅ | 233.26 g/mol | Sigma-Aldrich |
It is crucial for researchers to verify the enantiomeric purity and the specific isomer they are purchasing, as the stereochemistry can have a profound impact on the biological activity of the final compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 5-(Boc-amino)-2-hydroxypentanoic acid is essential for its effective use in synthesis and for ensuring laboratory safety.
Table 2: Physicochemical Properties of 5-(Boc-amino)-2-hydroxypentanoic Acid
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [3][4] |
| Solubility | Soluble in DMSO and ethanol. | [5] |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. | [3] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [3] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-(Boc-amino)-2-hydroxypentanoic acid.
-
Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[4]
-
Precautionary Statements: Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area. Wash hands thoroughly after handling.[4][6]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4][6][7]
Applications in Synthetic Chemistry
The unique structural features of 5-(Boc-amino)-2-hydroxypentanoic acid make it a valuable building block in several areas of synthetic chemistry, most notably in peptide synthesis and the construction of PROTAC linkers.
Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[8][9] 5-(Boc-amino)-2-hydroxypentanoic acid can be incorporated into peptide chains to introduce a hydroxyl functionality, which can serve as a point for further modification, such as glycosylation or the attachment of other moieties.
The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid, such as 5-(Boc-amino)-2-hydroxypentanoic acid, into a growing peptide chain on a solid support.
Caption: General workflow for Boc-SPPS.
The removal of the Boc group is a critical step to expose the amine for the subsequent coupling reaction.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.[8]
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature.[8][10]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[10]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.[9]
-
Final Wash: Wash the resin again with DCM to remove excess base, preparing it for the next coupling step.[10]
The carboxylic acid of 5-(Boc-amino)-2-hydroxypentanoic acid is activated to facilitate the formation of an amide bond with the free amine of the resin-bound peptide.
Step-by-Step Methodology:
-
Activation: In a separate vessel, dissolve 5-(Boc-amino)-2-hydroxypentanoic acid (2-4 equivalents relative to the resin substitution) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based coupling agent like HBTU, in a suitable solvent like N,N-dimethylformamide (DMF).[11][12]
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test indicates the completion of the reaction.[13]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[11]
PROTAC Linker Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC.[5] 5-(Boc-amino)-2-hydroxypentanoic acid can be utilized as a component of these linkers, providing a hydroxyl group for further functionalization or to modulate the physicochemical properties of the PROTAC.
The synthesis of a PROTAC is a multi-step process. The following diagram outlines a general strategy where a linker containing a 5-(Boc-amino)-2-hydroxypentanoic acid-derived moiety is assembled.
Caption: General synthetic strategy for a PROTAC.
The following is a representative protocol for coupling the carboxylic acid of 5-(Boc-amino)-2-hydroxypentanoic acid to an amine-functionalized component of a PROTAC linker.
Step-by-Step Methodology:
-
Reagent Preparation: Under an inert atmosphere, dissolve the amine-containing starting material (1.0 equivalent) and 5-(Boc-amino)-2-hydroxypentanoic acid (1.1-1.5 equivalents) in anhydrous DMF.[14]
-
Activation: Add a coupling agent such as HATU (1.2-1.5 equivalents) to the solution and stir for 5 minutes.[14]
-
Coupling: Add a non-nucleophilic base such as DIEA (2.0-3.0 equivalents) to the reaction mixture.[14]
-
Reaction and Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.[14]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.[14]
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet around 1.4 ppm (9H, Boc group) - Multiplets for the methylene protons of the pentanoic acid chain - A multiplet for the proton at the C2 position adjacent to the hydroxyl and carboxyl groups - Broad signals for the -OH, -NH, and -COOH protons, which may be exchangeable with D₂O |
| ¹³C NMR | - Signal around 28 ppm (3C, methyls of Boc group) - Signal around 80 ppm (quaternary carbon of Boc group) - Signals for the methylene carbons of the pentanoic acid chain - A signal for the C2 carbon bearing the hydroxyl group - Carbonyl signals for the Boc group and the carboxylic acid |
| IR | - Broad O-H stretch from the carboxylic acid and alcohol - N-H stretch from the carbamate - C=O stretches from the carbamate and carboxylic acid - C-H stretches from the alkyl groups |
Researchers should always perform their own analytical characterization to confirm the identity and purity of the compound.
Conclusion
5-(Boc-amino)-2-hydroxypentanoic acid is a commercially available and versatile building block with significant potential in drug discovery and development. Its utility in solid-phase peptide synthesis and as a component of PROTAC linkers makes it a valuable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and reactivity is key to its successful application in the synthesis of novel and complex bioactive molecules. This guide provides a foundational understanding to aid researchers in leveraging the synthetic potential of this important chiral intermediate.
References
-
AAPPTec. (n.d.). Safety Data Sheet (S)-Boc-β-Tyr-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- S. L. A. M. D. S. A. G. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(2), 637-647.
- Mohapatra, D. K., & Durugkar, K. A. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc, 2005(14), 20-28.
- Nowick, J. S. (n.d.).
-
Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
- Ishida, T., et al. (2019). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 14(23), 4272-4278.
- Davies, D. B., & Khaled, M. A. (1976). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Journal of the Chemical Society, Perkin Transactions 2, (10), 1238-1244.
- AnaSpec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Vol. 1146, pp. 3-27). Humana Press.
- Reddy, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23831-23836.
- Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chemical Society Reviews, 38(6), 1495-1514.
- Ganesan, A. (2006). HPLC of Peptides and Proteins. In Methods in molecular biology (Vol. 328, pp. 255-267). Humana Press.
-
PrepChem.com. (n.d.). Synthesis of BOC-5-aminopentanoic acid. Retrieved from [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
- Sereda, T. J., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. In Methods in molecular biology (Vol. 859, pp. 259-282). Humana Press.
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid. Retrieved from [Link]
-
Tohoku University. (2026). PROTAC分子の効率的な改良を可能にする合成手法. Retrieved from [Link]
- Matsoukas, J., et al. (1989). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 85(9), 1437-1444.
- Vesci, L., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of medicinal chemistry, 65(9), 6531-6548.
-
ResearchGate. (2024). Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz). Retrieved from [Link]
Sources
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
using 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid in solid-phase peptide synthesis
Application Note: Utilizing 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The synthesis of depsipeptides and complex peptidomimetics requires specialized building blocks that can seamlessly integrate into standard Solid-Phase Peptide Synthesis (SPPS) workflows while offering orthogonal functionalization. 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid (commonly referred to as Boc-Ahp-OH) is a highly versatile, bifunctional alpha-hydroxy acid. Featuring an alpha-hydroxyl group for ester bond formation and a Boc-protected delta-amine, this compound enables the construction of depsipeptide backbones while providing a latent primary amine for post-synthetic modifications, side-chain-to-tail cyclization, or conjugation [1].
This application note details the mechanistic rationale, optimized protocols, and troubleshooting strategies for incorporating Boc-Ahp-OH into Fmoc-based SPPS.
Mechanistic Insights & Causality in Experimental Design
Orthogonality of the Boc-Protected Delta-Amine
In a standard Fmoc-SPPS strategy, the growing peptide chain is repeatedly exposed to 20% piperidine to remove Fmoc protecting groups. If the delta-amine of the Ahp residue were protected with an Fmoc group, it would be prematurely unmasked, leading to unwanted branching. By utilizing the Boc-protected variant (Boc-Ahp-OH), the delta-amine remains completely inert during main-chain elongation. It is only unmasked during the final global deprotection and cleavage step using Trifluoroacetic acid (TFA), ensuring absolute regiocontrol.
The Challenge of On-Resin O-Acylation
Incorporating Boc-Ahp-OH into the peptide chain via its carboxylic acid is a straightforward amide bond formation. However, continuing the peptide chain requires acylating the secondary alpha-hydroxyl group of the Ahp residue with the next Fmoc-amino acid.
Alcohols are significantly less nucleophilic than amines, and the alpha-position is sterically hindered. Standard uronium/aminium-based coupling reagents (e.g., HATU/DIPEA) are ineffective for this esterification and often lead to massive epimerization of the incoming amino acid [2]. Instead, O-acylation requires carbodiimide activation (DIC) coupled with a nucleophilic catalyst (DMAP) . DMAP attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium ion, which is subsequently attacked by the sterically hindered hydroxyl group.
Mitigating Diketopiperazine (DKP) Formation
A critical field-proven insight is the risk of DKP formation immediately following successful O-acylation. When the Fmoc group of the newly attached amino acid is removed, the resulting free amine can undergo an intramolecular nucleophilic attack on the adjacent ester carbonyl. This forms a stable 6-membered diketopiperazine ring and prematurely cleaves the peptide from the resin[3]. To prevent this, researchers must either use highly reactive coupling conditions for the subsequent amino acid to trap the free amine rapidly, or utilize a Boc-protected amino acid if it is the final residue in the sequence.
Workflow & Mechanistic Visualization
Workflow for incorporating Boc-Ahp-OH and subsequent O-acylation in SPPS.
Mechanistic pathway of DIC/DMAP-catalyzed O-acylation on the alpha-hydroxyl group.
Quantitative Data: Optimization of O-Acylation
To ensure a self-validating protocol, the choice of O-acylation reagents must balance yield against the risk of epimerization. Table 1 summarizes field-standard conditions for esterifying the alpha-hydroxyl group of Ahp.
Table 1: Comparison of On-Resin O-Acylation Conditions
| Coupling Reagents | Equivalents (AA : Reagent) | Reaction Time | Expected Yield | Racemization Risk |
| DIC / DMAP | 10 : 10 : 0.1 | 2 - 16 h | >90% | Moderate (Controlled by low DMAP) |
| MSNT / MeIm | 5 : 5 : 3.75 | 1 - 2 h | >85% | Low |
| Symmetric Anhydride | 5 : 5 (DIC) | 12 - 24 h | ~70% | Low |
| HATU / DIPEA | 3 : 2.9 : 6 | 24 h | <10% | High |
Note: DMAP concentration must be strictly limited to 0.1 equivalents relative to the resin loading to prevent base-catalyzed oxazolone formation and subsequent racemization of the incoming Fmoc-amino acid [2].
Detailed Experimental Protocols
Protocol 1: Amide Bond Coupling of Boc-Ahp-OH to Peptidyl-Resin
Objective: Attach the carboxylic acid of Boc-Ahp-OH to the free N-terminus of the growing peptide chain.
-
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve Boc-Ahp-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 2 minutes to allow active ester formation.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.
-
Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
Protocol 2: On-Resin O-Acylation (Esterification)
Objective: Form a depsipeptide bond by acylating the alpha-hydroxyl group of the incorporated Ahp residue.
-
Reagent Preparation: Dissolve the next Fmoc-amino acid (1.0 mmol, 10 eq) in minimum DCM/DMF (1:1 v/v). Add DIC (1.0 mmol, 10 eq) and stir for 10 minutes at 0 °C to form the O-acylisourea intermediate.
-
Catalysis: Add DMAP (0.01 mmol, 0.1 eq) to the mixture. Critical Step: Do not exceed 0.1 eq of DMAP to avoid epimerization.
-
Esterification: Add the mixture to the resin containing the free alpha-hydroxyl group. Agitate at room temperature for 2 to 16 hours.
-
Monitoring: Because the Kaiser test is inapplicable to hydroxyl groups, perform a micro-cleavage of a few resin beads using TFA/H2O (95:5) for 1 hour. Analyze the intermediate via LC-MS to confirm the mass shift corresponding to the esterified product.
-
Capping (Optional but Recommended): Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 15 minutes to cap any unreacted hydroxyl groups, preventing deletion sequences.
Protocol 3: Global Deprotection and Cleavage
Objective: Cleave the depsipeptide from the resin and unmask the delta-amine of the Ahp residue.
-
Washing: Wash the completed peptidyl-resin thoroughly with DCM (5 × 1 min) and dry under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / Water (95 : 2.5 : 2.5 v/v).
-
Reaction: Add 3 mL of the cleavage cocktail per 0.1 mmol of resin. Agitate gently for 2 to 3 hours at room temperature. Mechanism: The acidic environment cleaves the peptide-resin anchor and simultaneously removes the tert-butoxycarbonyl (Boc) group from the delta-amine of the Ahp residue.
-
Precipitation: Filter the resin and collect the flow-through. Concentrate the filtrate under a stream of nitrogen to approximately 1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the crude depsipeptide.
-
Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide in vacuo prior to RP-HPLC purification.
References
-
Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry, 11(7), 1167-1170. URL:[Link]
-
Kuisle, O., Quiñoá, E., & Riguera, R. (1999). A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. The Journal of Organic Chemistry, 64(22), 8063-8075. URL:[Link]
-
Coin, I., Dölling, R., Krause, E., Bienert, M., & Beyermann, M. (2006). Depsipeptide methodology for solid-phase peptide synthesis: circumventing side reactions and development of an automated technique via depsidipeptide units. The Journal of Organic Chemistry, 71(16), 6171-6177. URL:[Link]
Application Note: 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid in Drug Discovery and Peptidomimetic Synthesis
Executive Summary & Mechanistic Rationale
In the pursuit of novel therapeutics, overcoming the poor pharmacokinetic profiles of native peptides is a primary challenge. 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid (commonly referred to as Boc-Ahp-OH) has emerged as a highly versatile, bifunctional chiral building block in modern drug discovery.
Structurally, this compound features two critical domains:
-
An α -hydroxy acid motif (C2): This acts as a potent transition-state isostere for peptide bond hydrolysis. In metalloenzymes (such as Arginase, Matrix Metalloproteinases, and Tissue Factor Pathway Inhibitors), the α -hydroxyl group serves as a bidentate chelator for active-site metal ions (e.g., Zn²⁺, Mn²⁺) .
-
A Boc-protected ω -amino group (C5): The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonal stability during complex solution-phase or solid-phase peptide synthesis (SPPS), allowing for controlled, directional elongation of macrocycles or peptidomimetics.
As an application scientist, I frequently utilize this building block to introduce hydroxyethylene or hydroxyethylamine isosteres into peptide backbones. This modification drastically increases proteolytic stability while maintaining the necessary hydrogen-bonding network required for target affinity.
Key Applications in Drug Discovery
A. Synthesis of Marine Natural Products (Anchinopeptolides)
Marine sponges are a rich source of bioactive alkaloids. Boc-Ahp-OH is the critical starting material in the total synthesis of (+/-)-anchinopeptolide D, a complex macrocycle that exhibits significant binding affinity for somatostatin, human B2 bradykinin, and neuropeptide Y (NPY) receptors. The synthesis relies on the precise stereochemistry of the C2 hydroxyl group to guide a kinetically controlled aldol dimerization and hemiaminal formation .
B. Reversal of Multidrug Resistance (Botryllamides)
Overexpression of the ABCG2 (Breast Cancer Resistance Protein) efflux pump is a primary driver of multidrug resistance in oncology. Boc-Ahp-OH is utilized to synthesize analogs of Botryllamide G , a potent ABCG2 inhibitor. The pentanoic acid backbone provides the exact spatial distance required between the aromatic capping groups to effectively block the transporter's binding pocket, thereby restoring the intracellular accumulation and efficacy of chemotherapeutics like mitoxantrone .
Quantitative Data Summary
The following table summarizes the validated reaction parameters and yields when incorporating Boc-Ahp-OH into various drug discovery workflows.
| Target Application / Molecule | Reaction Type | Key Reagents & Conditions | Yield / Outcome | Pharmacological Significance |
| (+/-)-Anchinopeptolide D | Aldol Dimerization & Hemiaminal Formation | Octopamine HCl, N-(Boc)glycine, Boc-Ahp-OH | ~10% overall (7-step route) | Broad-spectrum neuropeptide receptor modulation. |
| Botryllamide G Analogs | Solution-Phase Amide Coupling | EDC·HCl, HOAt, DIPEA, DMF, 0°C to RT | >82% (coupling step) | Potent inhibition of the ABCG2 efflux pump. |
| Metalloenzyme Inhibitors | Transition-State Isostere Insertion | HATU, DIPEA, NMP, RT | Target-dependent (typically >75%) | α -hydroxy acid coordinates active-site metal ions. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the experimental choice and built-in Quality Control (QC) checkpoints.
Protocol A: Solution-Phase Amide Coupling of Boc-Ahp-OH
Objective: To couple the carboxylic acid of Boc-Ahp-OH to a primary amine without epimerizing the sensitive C2 chiral center.
-
Activation: Dissolve 1.0 equivalent of Boc-Ahp-OH and 1.1 equivalents of 1-Hydroxy-7-azabenzotriazole (HOAt) in anhydrous DMF (0.1 M concentration). Cool the reaction flask to 0°C under an argon atmosphere.
-
Causality: Cooling prevents the premature degradation of the active ester. HOAt is chosen over HOBt because the additional nitrogen in its pyridine ring provides a neighboring group effect, accelerating the reaction and strictly preserving the chiral integrity of the α -carbon adjacent to the hydroxyl group.
-
-
Coupling Agent Addition: Add 1.1 equivalents of EDC·HCl to the chilled solution. Stir for 15 minutes.
-
Causality: EDC is utilized because its urea byproduct is highly water-soluble, allowing for a seamless aqueous workup, unlike DCC which forms insoluble DCU that complicates purification.
-
-
Amine Addition: Slowly add 1.0 equivalent of the target amine, followed dropwise by 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Causality: DIPEA neutralizes the HCl salt of the amine and establishes the basic environment required for efficient nucleophilic attack on the activated ester.
-
-
Self-Validation & QC Check:
-
Perform a TLC (Hexane:EtOAc 1:1) and stain with Ninhydrin. A successful coupling will show a Ninhydrin-negative product spot (indicating complete consumption of the free amine).
-
Confirm the exact mass and absence of epimers via LC-MS (ESI+) and Chiral HPLC.
-
Protocol B: Orthogonal Deprotection and Macrocyclization
Objective: To remove the Boc protecting group and cyclize the peptidomimetic intermediate.
-
Acidic Cleavage: Dissolve the purified intermediate from Protocol A in a mixture of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2% Triisopropylsilane (TIPS). Stir at RT for 1 hour.
-
Causality: TFA selectively cleaves the Boc group via the formation of a tert-butyl cation. TIPS acts as a crucial carbocation scavenger, preventing the highly reactive tert-butyl cation from alkylating the newly exposed amine or the α -hydroxyl group.
-
-
Neutralization: Evaporate the solvent under reduced pressure. Triturate the resulting TFA salt with cold diethyl ether to precipitate the product.
-
Macrocyclization: Dissolve the deprotected intermediate in highly dilute conditions (0.001 M in DMF) to favor intramolecular cyclization over intermolecular polymerization. Add 1.5 eq HATU and 3.0 eq DIPEA. Stir for 24 hours.
-
Self-Validation & QC Check:
-
Monitor via Ellman’s reagent (if disulfide bridges are involved) or standard LC-MS. The disappearance of the linear precursor mass [M+H]+ and the appearance of the cyclic mass [M−H2O+H]+ confirms successful macrocyclization.
-
Pathway and Workflow Visualizations
To further elucidate the role of Boc-Ahp-OH, the following diagrams map both its chemical integration workflow and the pharmacological signaling pathway of its downstream derivatives.
Workflow for the incorporation of Boc-Ahp-OH into complex peptidomimetics.
Mechanism of ABCG2 efflux pump inhibition by botryllamide analogs.
References
-
Caso, A., et al. (2021). Chemical Insights into the Anchinopeptolide Series. Marine Drugs, 19(11), 643. Retrieved from[Link]
-
Schiltz, G. E., et al. (2010). Synthesis and structure-activity relationship of botryllamides that inhibit the ABCG2 multidrug transporter. Bioorganic & Medicinal Chemistry Letters, 20(7), 2154-2157. Retrieved from[Link]
use of 5-(Boc-amino)-2-hydroxypentanoic acid as a chiral building block
Application Note: 5-(Boc-amino)-2-hydroxypentanoic acid as a Chiral Building Block in Peptidomimetic and Neuroactive Compound Synthesis
Introduction & Mechanistic Rationale
The synthesis of complex peptidomimetics and neuroactive homologues often requires highly specialized chiral building blocks to introduce conformational constraints or specific hydrogen-bonding networks. 5-(Boc-amino)-2-hydroxypentanoic acid (CAS: 304873-25-4) is a highly versatile δ -amino- α -hydroxy acid derivative.
As a Senior Application Scientist, I emphasize the strategic value of this molecule: it provides an orthogonal protection scheme. The tert-butyloxycarbonyl (Boc) group masks the terminal primary amine, preventing intramolecular cyclization (lactamization) into a δ -valerolactam derivative during the activation of the C1 carboxylic acid. Furthermore, the chiral center at C2 allows for the stereospecific synthesis of target molecules, which is critical since biological receptors (such as GABA receptors) exhibit strict stereoselectivity.
This application note details two primary workflows utilizing this building block: the synthesis of GABA homologues (modulators) and the total synthesis of complex marine dimeric peptide alkaloids (Anchinopeptolides).
Application Workflow 1: Synthesis of GABA B Receptor Modulators
Causality & Rationale:
γ -Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Extending the carbon chain of GABA to a 5-carbon δ -amino acid (DAVA) and introducing an α -hydroxyl group fundamentally alters receptor subtype affinity. For instance, (S)-5-amino-2-hydroxypentanoic acid[(S)-2-OH-DAVA] acts as a specific GABA B receptor antagonist[1][2]. Starting with 5-(Boc-amino)-2-hydroxypentanoic acid allows chemists to functionalize the carboxylic acid (via amidation or esterification) before revealing the terminal amine, ensuring high yield and preventing unwanted side reactions.
Caption: Workflow for synthesizing GABA_B receptor modulators from 5-(Boc-amino)-2-hydroxypentanoic acid.
Application Workflow 2: Total Synthesis of Anchinopeptolides
Causality & Rationale: Anchinopeptolides are dimeric peptide alkaloids isolated from the marine sponge Anchinoe tenacior, known for displacing ligands at somatostatin, bradykinin, and neuropeptide Y receptors. The core of these molecules features a modified arginic acid motif. By utilizing 5-(Boc-amino)-2-hydroxypentanoic acid, chemists can deprotect the amine and selectively guanidinylate it to form a protected arginic acid derivative. This is followed by amide coupling and a delicate oxidation step to form an α -keto amide, which undergoes a kinetically controlled aldol dimerization[3][4].
Caption: Synthetic pathway to the Anchinopeptolide D core utilizing the delta-amino-alpha-hydroxy acid motif.
Quantitative Data Summaries
Table 1: Comparative Yields in the Synthesis of Anchinopeptolide D Precursors
| Reaction Step | Reagents / Conditions | Yield (%) | Mechanistic Note |
|---|
| Guanidinylation | N,N'-bis-Boc-1-guanylpyrazole, NEt 3 | 77% | Highly selective for primary amine over the secondary C2 hydroxyl. | | Amide Coupling | DCC, HOBt, Octopamine derivative | 85% | HOBt suppresses oxazolone-mediated racemization at C2. | | Oxidation | Dess-Martin Periodinane, CH 2 Cl 2 | 49%* | Mild conditions prevent C-C bond cleavage of the α -hydroxy amide. | | Aldol Dimerization | NaH, THF, Kinetically controlled | ~10% | Forms the complex hemiaminal core structure. | *Note: 27% of starting material is typically recovered, making the based-on-recovered-starting-material (BRSM) yield significantly higher.
Table 2: Pharmacological Affinity of δ -Amino Acid Derivatives at GABA B Receptors | Compound | Structural Modification | GABA B Affinity (IC 50 ) | Functional Activity | | :--- | :--- | :--- | :--- | | (R)-Baclofen | Standard γ -amino acid | 0.14 ± 0.01 μM | Full Agonist | | Compound 11 | Homologation to δ -amino acid | 7.4 ± 0.6 μM | Weak Antagonist | | (S)-2-OH-DAVA | Addition of C2 Hydroxyl | N/A (Qualitative) | Confirmed Antagonist |
Experimental Protocols
The following self-validating protocols are designed to ensure high fidelity and reproducibility in the lab.
Protocol A: Racemization-Free Amide Coupling
Causality: EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, simplifying the workup. HOBt is critical; it reacts with the O -acylisourea intermediate to form an active ester, bypassing the formation of an oxazolone intermediate which is the primary cause of racemization at the C2 chiral center.
-
Preparation: Dissolve 1.0 eq of 5-(Boc-amino)-2-hydroxypentanoic acid and 1.1 eq of the target amine in anhydrous DMF (0.1 M) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of HOBt followed by 1.2 eq of EDC·HCl.
-
Base Addition: Dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Self-Validating Check: Monitor via TLC (Hexane/EtOAc). The product will not stain with ninhydrin (due to Boc protection) but will strongly stain with Cerium Ammonium Molybdate (CAM).
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate in vacuo.
Protocol B: Chemoselective Oxidation to α -Keto Amide
Causality: α -Hydroxy amides are notoriously prone to oxidative C-C bond cleavage under harsh conditions (e.g., Jones reagent). Dess-Martin Periodinane (DMP) operates at near-neutral pH at room temperature, ensuring chemoselective oxidation of the secondary alcohol to a ketone without degrading the carbon backbone.
-
Preparation: Dissolve the α -hydroxy amide intermediate in anhydrous CH 2 Cl 2 (0.05 M).
-
Oxidation: Add 1.5 eq of DMP in a single portion at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validating Check: Analyze an aliquot via IR spectroscopy. The broad O-H stretch (~3300 cm −1 ) must disappear, replaced by a sharp α -keto carbonyl stretch (~1710 cm −1 ), distinct from the amide carbonyl (~1650 cm −1 ).
-
Workup: Quench with a 1:1 mixture of saturated Na 2 S 2 O 3 and saturated NaHCO 3 . Stir vigorously until the organic layer is clear. Extract with CH 2 Cl 2 .
Protocol C: Boc Deprotection
Causality: The tert-butyl carbamate is cleaved using acidic conditions. Trifluoroacetic acid (TFA) provides the necessary protonation to release isobutylene and CO 2 gas.
-
Preparation: Dissolve the Boc-protected compound in CH 2 Cl 2 (0.1 M).
-
Deprotection: Add an equal volume of TFA (to achieve a 20% v/v solution) at 0 °C. Stir for 1 hour at room temperature.
-
Self-Validating Check: Spot on normal-phase TLC. The deprotected primary amine will remain at the baseline and stain vividly pink/purple with ninhydrin, confirming the loss of the Boc group.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the amine.
References
-
Snider, B. B., Song, F., & Foxman, B. M. (2000). Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D. The Journal of Organic Chemistry, 65(4), 1188–1193.[Link]
-
Karla, R., Ebert, B., et al. (1999). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 42(11), 2053-2059.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total syntheses of (+/-)-anchinopeptolide D and (+/-)-cycloanchinopeptolide D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the analytical determination of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid. This compound is a key chiral building block and intermediate in the synthesis of various pharmaceutical agents. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for both chromatographic separation and detection. The protocols are designed to be robust and self-validating, grounded in established scientific principles and supported by authoritative references.
Introduction and Scientific Rationale
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is a derivative of ornithine, an amino acid that plays a significant role in various biological processes. The presence of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine and a hydroxyl group at the C-2 position makes this molecule a versatile intermediate in organic synthesis, particularly in the construction of complex peptides and other bioactive molecules. The chirality at the C-2 position necessitates analytical methods capable of enantiomeric separation to ensure the stereochemical purity of the final active pharmaceutical ingredient (API).
The analytical challenges associated with this molecule stem from its amphiprotic nature, the presence of a thermally labile Boc group, and the need for stereospecific quantification. This guide addresses these challenges by providing detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), covering both achiral and chiral analyses.
1.1. Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.
| Property | Estimated Value | Rationale for Analytical Method Development |
| Molecular Formula | C₁₀H₁₉NO₅ | - |
| Molecular Weight | 233.26 g/mol | Essential for mass spectrometry-based detection. |
| pKa (acidic) | ~4.5 (Carboxylic acid) | Influences ionization state in solution, crucial for optimizing mobile phase pH in reverse-phase and ion-exchange chromatography. At a pH below its pKa, the carboxylic acid will be protonated and less polar. |
| pKa (basic) | N/A (Amine is protected) | The Boc-protected amine is not basic. |
| LogP | ~1.2 | The Boc group increases hydrophobicity, making the analyte well-suited for reverse-phase HPLC. |
| UV Absorbance | ~210-220 nm | The carbonyl groups in the carboxylic acid and the carbamate provide weak UV absorbance at low wavelengths, suitable for UV detection. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous bases. | Guides the choice of sample diluent and mobile phase composition. |
High-Performance Liquid Chromatography (HPLC) for Achiral Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of Boc-protected amino acids due to the increased hydrophobicity imparted by the Boc group.[1] This method is ideal for assessing purity and quantifying the analyte in reaction mixtures and as a final product.
2.1. Principle of Separation
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18). A polar mobile phase is used, and by varying the ratio of an organic modifier (e.g., acetonitrile) to an aqueous buffer, the retention of the analyte on the column can be controlled. More hydrophobic molecules, like our target analyte, will have a stronger affinity for the stationary phase and thus a longer retention time.
2.2. Experimental Protocol: Achiral Purity Assessment
This protocol provides a starting point for the separation of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 80 25.0 80 25.1 10 | 30.0 | 10 |
-
Data Analysis:
-
The purity of the analyte is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
The presence of a stereocenter at the C-2 position necessitates a chiral separation method to determine the enantiomeric purity of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated high selectivity for the enantiomers of Boc-protected amino acids.[2]
3.1. Principle of Chiral Separation
Chiral stationary phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. For Boc-protected amino acids, macrocyclic glycopeptide-based columns, such as those with teicoplanin as the chiral selector, are particularly effective in reverse-phase mode.[1]
3.2. Experimental Protocol: Enantiomeric Purity Assessment
This protocol is a starting point for the enantiomeric purity assessment of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIROBIOTIC™ T, 4.6 x 250 mm, 5 µm)
Reagents:
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium trifluoroacetate (ATFA), HPLC grade
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% ammonium trifluoroacetate). The exact ratio will need to be optimized for the specific analyte, typically in the range of 10-50% acetonitrile. Isocratic elution is often sufficient.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Elution: Isocratic
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = [ (Area(E1) - Area(E2)) / (Area(E1) + Area(E2)) ] x 100
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For applications requiring high sensitivity and selectivity, such as the analysis of the analyte in complex matrices or at very low concentrations, LC-MS/MS is the method of choice.
4.1. Principle of LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.
4.2. Predicted Fragmentation Pattern
The fragmentation of Boc-protected amino acids in the mass spectrometer is well-characterized. A common fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da). For 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid (MW = 233.26), the protonated molecule [M+H]⁺ would have an m/z of 234.2.
Caption: Predicted fragmentation of the analyte.
4.3. Experimental Protocol: Quantitative Analysis by LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system
-
Tandem quadrupole mass spectrometer with an ESI source
Reagents:
-
Water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the analytical standard in acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare samples by dissolving in the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid 234.2 178.1 15 Quantifier | 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid | 234.2 | 134.1 | 25 | Qualifier |
-
Method Validation and Trustworthiness
All analytical methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R2) guidelines.[3][4]
5.1. Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
5.2. Typical Performance Characteristics
The following table summarizes typical performance characteristics for the validated HPLC-UV and LC-MS/MS methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL |
| LOQ | ~1 µg/mL | ~0.1 ng/mL |
Experimental Workflows
Caption: Workflow for Achiral HPLC Analysis.
Caption: Workflow for Chiral HPLC Analysis.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Gao, L., Xu, P., & Ren, J. (2023). A new HPLC-UV method detects amino acids in foods with high precision. Food Chemistry. Retrieved from [Link]
-
Hassan, M., et al. (2022). Underivatized Amino Acid Chromatographic Separation. ACS Omega. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry. Retrieved from [Link]
-
Slanina, T., et al. (2024). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Sumitomo Chemical. Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
-
Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Retrieved from [Link]
-
Fukushima, T., et al. (2026). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. Journal of Chromatography A. Retrieved from [Link]
-
Khokhlova, E., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
-
van der Heide, E., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Retrieved from [Link]
-
Witting, M. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
-
Hird, S. (2018). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]
-
Yoshimura, T., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules. Retrieved from [Link]
-
Zhang, D., et al. (2021). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. Nature Communications. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Large-Scale Synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid: An Application and Protocol Guide
Abstract
This comprehensive guide details robust and scalable methodologies for the synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid, a valuable chiral building block in the development of various pharmaceutical agents. Two primary synthetic strategies are presented, catering to different starting material availability and process development preferences. The first route employs a protected glutamic acid derivative, while the second leverages the stereospecific diazotization of N-delta-Boc-L-ornithine. This document provides in-depth protocols, discusses the rationale behind experimental choices, and addresses critical considerations for scaling up production from the laboratory to an industrial setting.
Introduction: Significance and Synthetic Overview
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is a non-proteinogenic amino acid derivative incorporating both a hydroxyl group and a Boc-protected amine. This unique combination of functionalities makes it a crucial intermediate in the synthesis of complex molecules, including enzyme inhibitors and peptide-based therapeutics. The presence of a chiral center at the C2 position necessitates stereocontrolled synthetic approaches to ensure the production of the desired enantiomer.
This guide outlines two distinct and scalable synthetic pathways to obtain the target molecule with high purity and stereochemical integrity.
Route 1: Synthesis from a Protected Glutamic Acid Derivative
This route offers a reliable method starting from a readily available protected amino acid. The key transformations involve the formation of a mixed anhydride followed by a selective reduction of the carboxylic acid to a primary alcohol.
Rationale and Strategy
The selective reduction of one carboxylic acid in the presence of another (in the amino acid backbone) is achieved by activating the target carboxyl group as a mixed anhydride. This enhances its electrophilicity, allowing for a mild reduction with sodium borohydride, a reagent known for its chemoselectivity.[1] This approach avoids harsh reducing agents that could compromise the Boc protecting group or the stereocenter.
Large-Scale Synthesis Protocol
Starting Material: N-Boc-L-glutamic acid 5-benzyl ester
Table 1: Reagent Quantities and Reaction Parameters for Route 1 (Example Scale)
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| N-Boc-L-glutamic acid 5-benzyl ester | 1.0 kg | 1.0 | |
| Tetrahydrofuran (THF) | 10 L | - | Anhydrous |
| N-Methylmorpholine (NMM) | 0.33 kg | 1.1 | |
| Ethyl Chloroformate | 0.35 kg | 1.1 | Add slowly to control exotherm |
| Sodium Borohydride | 0.23 kg | 2.0 | Dissolved in 2 L of water |
| 1 M Hydrochloric Acid | ~3 L | - | For quenching |
| Ethyl Acetate | 20 L | - | For extraction |
| Brine | 5 L | - | For washing |
| Anhydrous Sodium Sulfate | As needed | - | For drying |
| Reaction Temperature | |||
| Mixed Anhydride Formation | -15 to -10 °C | - | Critical for selectivity |
| Reduction | -15 to 0 °C | - | Maintain cold to control reactivity |
| Reaction Time | |||
| Mixed Anhydride Formation | 30-60 min | - | |
| Reduction | 2-4 hours | - | Monitor by TLC/HPLC |
| Expected Yield | 70-85% | - | After purification |
Step-by-Step Protocol:
-
Reactor Setup: Charge a suitable jacketed glass reactor with N-Boc-L-glutamic acid 5-benzyl ester and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reactor contents to between -15 °C and -10 °C with constant stirring.
-
Base Addition: Add N-methylmorpholine (NMM) to the cooled solution.
-
Mixed Anhydride Formation: Slowly add ethyl chloroformate to the reaction mixture, ensuring the internal temperature does not exceed -10 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Reduction: Prepare a solution of sodium borohydride in water. Slowly add this solution to the reaction mixture, maintaining the internal temperature below 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH ~2-3), ensuring the temperature remains below 10 °C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[2][3]
Route 2: Synthesis via Diazotization of N-delta-Boc-L-ornithine
This route provides a direct conversion of an amino group to a hydroxyl group with retention of stereochemistry. The use of flow chemistry for the diazotization step is highly recommended for large-scale production due to safety considerations.[4]
Rationale and Strategy
Diazotization of primary amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a well-established method for producing diazonium salts.[5] For aliphatic amines, these intermediates are unstable and readily decompose to form a carbocation, which is then captured by a nucleophile, in this case, water, to yield the corresponding alcohol. The reaction is known to proceed with high stereospecificity.[6]
Large-Scale Synthesis Protocol
Starting Material: N-delta-Boc-L-ornithine
Table 2: Reagent Quantities and Reaction Parameters for Route 2 (Example Scale)
| Reagent/Parameter | Quantity/Concentration | Molar Equiv. | Notes |
| N-delta-Boc-L-ornithine | 1.0 kg | 1.0 | |
| 20% Acetic Acid in Water | 10 L | - | |
| Sodium Nitrite | 0.6 kg | 2.0 | Dissolved in 5 L of water |
| Ethyl Acetate | 20 L | - | For extraction |
| Brine | 5 L | - | For washing |
| Anhydrous Sodium Sulfate | As needed | - | For drying |
| Reaction Temperature | 0-5 °C | - | Critical for diazonium salt stability |
| Reaction Time | Continuous Flow | - | Residence time in reactor is key |
| Expected Yield | 60-80% | - | After purification |
Step-by-Step Protocol:
-
Solution Preparation: Prepare two separate solutions:
-
Solution A: Dissolve N-delta-Boc-L-ornithine in 20% aqueous acetic acid.
-
Solution B: Dissolve sodium nitrite in water.
-
-
Flow Reactor Setup: Set up a continuous flow reactor system with two inlet pumps and a temperature-controlled reaction coil immersed in a cooling bath set to 0-5 °C.
-
Reaction: Pump Solution A and Solution B simultaneously into the flow reactor through a T-mixer. The flow rates should be adjusted to achieve the desired stoichiometry and residence time.
-
Collection: Collect the output from the reactor in a receiving vessel.
-
Work-up: Once the reaction is complete, extract the aqueous reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Due to the polar nature of the product and potential inorganic salt impurities, purification is best achieved using cation exchange chromatography or by optimized crystallization procedures.[6][7]
Purification and Characterization
The final product is a polar molecule, which can present challenges for purification on a large scale.
-
Crystallization: This is the preferred method for large-scale purification due to its cost-effectiveness.[2] The choice of solvent system is critical and may require extensive screening. A combination of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., hexane, heptane) is often effective.
-
Chromatography: For highly pure material or if crystallization is challenging, column chromatography is an option. Given the polarity of the compound, normal phase chromatography with a polar mobile phase (a form of HILIC) or reversed-phase chromatography with highly aqueous mobile phases on a suitable stationary phase (e.g., polar-endcapped C18) may be employed.[8][9][10]
Table 3: Analytical Characterization
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98% |
| Enantiomeric Excess (Chiral HPLC) | ≥ 99% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to molecular weight |
Safety Considerations
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated area or fume hood.
-
Diazotization (Route 2): Diazonium salts can be explosive when isolated and dry. The use of a flow reactor minimizes the accumulation of these hazardous intermediates, significantly improving the safety of the process.[4]
-
Sodium Borohydride (Route 1): This reagent is flammable and reacts with water to produce hydrogen gas, which is flammable and explosive. Additions should be controlled, and the reaction should be conducted under an inert atmosphere.
-
Reagent Handling: Ethyl chloroformate is corrosive and lachrymatory. N-methylmorpholine is flammable and corrosive. Handle these reagents with care in a fume hood.
Conclusion
The large-scale synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid can be successfully achieved via two distinct and scalable routes. The choice between the protected glutamic acid route and the diazotization of protected ornithine will depend on factors such as starting material cost and availability, as well as the available equipment and expertise. Both methods, when properly optimized and with appropriate safety measures in place, can provide high-quality material for pharmaceutical research and development.
References
-
Asynt. (n.d.). Stereospecific synthesis of Alpha- Hydroxyacids by Diazotisation of Amino Acids. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2004). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters, 6(6), 887–890. [Link]
- Vedejs, E., & Klapars, A. (2001). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 123(24), 5793–5802.
- Pícha, J., Budešínský, M., Macháčková, K., & Jirácek, J. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides: Syntheses of azido amino acids. Journal of Peptide Science, 23(1), 10–21.
- O'Donnell, M. J., & Polt, R. (1982). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. The Journal of Organic Chemistry, 47(13), 2663–2666.
-
The Role of Ornithine Derivatives in Pharmaceutical Synthesis. (2026, March 2). Pharmaffiliates. Retrieved from [Link]
- Banik, B. K. (2026, March 19).
- Zubia, A., et al. (2011). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. Journal of the Mexican Chemical Society, 55(2), 83-88.
-
Sui, J. (2025, March 27). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. LinkedIn. Retrieved from [Link]
- Method for the purification of a-hydroxy acids on an industrial scale. (n.d.). Google Patents.
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- D'yakonov, V. A., & Dzhemilev, U. M. (2005). Reduction of cyclic anhydrides with sodium borohydride. Versatile lactone synthesis. The Journal of Organic Chemistry, 70(23), 9375–9378.
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
- Mucha, A., & Kafarski, P. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 228–245.
- Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
- Li, M., & Wu, J. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 291–300.
- A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester. (n.d.). Google Patents.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). National Institutes of Health. Retrieved from [Link]
- Beyerman, H. C., & Bontekoe, J. S. (1962). The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. Recueil des Travaux Chimiques des Pays-Bas, 81(8), 691–698.
- Majethia, G. N., Haq, W., & Balendiran, G. K. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12(2), 116-125.
-
New Diazo Process. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
Improved process for the preparation of (±) 4-amino-5-hexenoic acid. (2023, January 31). Technical Disclosure Commons. Retrieved from [Link]
-
Exploring Flow Procedures for Diazonium Formation. (2016, July 14). MDPI. Retrieved from [Link]
- Xiang, S.-H., et al. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832.
- Yasuda, M., et al. (1979). Purification and crystallization of L-ornithine:alpha-ketoglutarate delta-aminotransferase from Bacillus sphaericus. FEBS Letters, 105(2), 209-212.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Costilow, R. N., & Laycock, L. (1968). Proline as an intermediate in the reductive deamination of ornithine to delta-aminovaleric acid. Journal of Bacteriology, 96(4), 1011–1020.
- Marshall, M., & Cohen, P. P. (1980). Purification and properties of porcine liver ornithine transcarbamylase. The Journal of Biological Chemistry, 255(15), 7287–7290.
- Preparation method of L-ornithine hydrochloride. (n.d.). Google Patents.
Sources
- 1. scirp.org [scirp.org]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asynt.com [asynt.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN1294112C - Method for the purification of a-hydroxy acids on an industrial scale - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
Technical Support Center: Synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing robust, field-proven protocols.
Overview of the Synthetic Pathway
The most common and effective route to synthesizing 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid, often referred to as Boc-L-α-amino-δ-hydroxyvaleric acid, involves the selective reduction of the side-chain carboxylic acid of a suitably protected glutamic acid derivative. The key transformation is the reduction of a γ-carboxyl group to a primary alcohol while preserving the α-amino and α-carboxyl functionalities.
The general strategy is as follows:
-
Protection: Start with L-glutamic acid and protect the α-amino group with a tert-butoxycarbonyl (Boc) group and the α-carboxyl group, typically as a benzyl ester (OBn) or similar. This yields (S)-2-((tert-butoxycarbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid (Boc-Glu(OBn)-OH).
-
Activation: The side-chain (γ) carboxylic acid is selectively activated. A common method is the formation of a mixed anhydride using an alkyl chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[1]
-
Reduction: The activated carboxyl group is then reduced to the corresponding primary alcohol using a mild reducing agent, typically sodium borohydride (NaBH₄).[1]
-
Deprotection (Optional): If the α-carboxyl group was protected (e.g., as a benzyl ester), it can be removed via hydrogenolysis to yield the final free acid. If the synthesis starts with Boc-Glu-OH, this step is not needed, but selectivity can be a challenge.
Synthetic Workflow Diagram
Caption: Key stages in the synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The problems are categorized by symptom, with potential causes and validated solutions provided.
| Symptom | Potential Cause(s) | Recommended Solution & Explanation |
| Low or No Product Formation | 1. Ineffective Activation: The mixed anhydride did not form efficiently. This can be due to moisture inactivating the chloroformate or poor quality reagents. | Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use a freshly opened bottle of ethyl or isobutyl chloroformate. The reaction should be run at low temperatures (-15 °C to 0 °C) to ensure stability of the anhydride.[1] |
| 2. Degradation of Reducing Agent: Sodium borohydride (NaBH₄) can degrade upon exposure to moisture or acidic conditions. | Solution: Use fresh, high-purity NaBH₄. Add it as a solid portion-wise to the reaction mixture. While some protocols add water with the NaBH₄, ensure the initial activation step is complete and the temperature is controlled to manage the exothermic reaction and hydrogen gas evolution.[1] | |
| 3. Incorrect Stoichiometry: An incorrect ratio of activating agent or base can lead to side reactions or incomplete conversion. | Solution: Typically, 1.0-1.2 equivalents of chloroformate and base are used relative to the starting material. Excess base can promote side reactions. Perform a small-scale trial to optimize stoichiometry if issues persist. | |
| Product is an Oil and Difficult to Purify | 1. Inherent Product Nature: The target compound, (2S)-2-tert-Butoxycarbonylamino-5-hydroxy-pentanoic acid, is often isolated as a viscous oil, making crystallization challenging.[2] | Solution: Purification via flash column chromatography is the most effective method. Use a silica gel stationary phase with a gradient elution system, such as ethyl acetate/hexanes with a small percentage of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column. |
| 2. Presence of Oxime Byproduct (if using BOC-ON): If an alternative Boc-protection strategy using BOC-ON is employed, the oxime byproduct can contaminate the product. | Solution: During the aqueous workup, perform extractions with an organic solvent like ethyl acetate before acidifying the aqueous layer. This will remove the neutral oxime byproduct. After acidification, the desired product can be extracted into a fresh organic phase.[3] | |
| Presence of Multiple Spots on TLC / Impurities in LC-MS | 1. Incomplete Reaction: The starting material is still present. | Solution: Increase the reaction time for the activation or reduction step. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Consider a "double coupling" approach where a second charge of activating agent and reducing agent is added after a few hours.[4] |
| 2. Racemization: The chiral center at the α-carbon may have epimerized, leading to diastereomers. This is a known risk in amino acid chemistry, especially when bases and activating agents are used.[4] | Solution: Use a non-nucleophilic, sterically hindered base like N-methylmorpholine (NMM) instead of triethylamine (TEA). Keep the activation temperature low (-15 °C) to minimize the formation of oxazolone intermediates that can lead to racemization.[4] | |
| 3. Alkylation Side Products: During acidic workup or purification, the tert-butyl cation formed from any slight decomposition of the Boc group can alkylate the starting material or product. | Solution: Avoid unnecessarily strong acidic conditions. When performing purification, use a minimal amount of acid in the mobile phase. If Boc deprotection is a concern in subsequent steps, include scavengers like anisole or thioanisole in the reaction mixture.[] |
Detailed Experimental Protocols
Protocol: Synthesis via Mixed Anhydride Reduction
This protocol is adapted from established literature procedures for the selective reduction of glutamic acid derivatives.[1]
Step 1: Mixed Anhydride Formation
-
Dissolve (S)-2-((tert-butoxycarbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid (Boc-Glu(OBn)-OH) (1 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) in an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the solution to -15 °C using an acetone/dry ice bath.
-
Add N-methylmorpholine (NMM) (1.1 equiv.) dropwise while maintaining the internal temperature below -10 °C.
-
Slowly add ethyl chloroformate (1.1 equiv.) dropwise. Ensure the temperature does not rise above -10 °C.
-
Stir the resulting mixture at -15 °C for 45 minutes. A white precipitate of NMM hydrochloride will form.
Step 2: Reduction
-
In a separate flask, prepare a solution or slurry of sodium borohydride (NaBH₄) (3.0 equiv.) in a small amount of water or THF.
-
Add the NaBH₄ slurry portion-wise to the mixed anhydride solution at -15 °C. Caution: This is an exothermic reaction that generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Step 3: Workup and Purification
-
Quench the reaction by carefully adding 1 M HCl or 5% citric acid solution until the pH is ~3-4.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product (Boc-protected hydroxypentanoic acid benzyl ester).
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of 20% to 60% ethyl acetate in hexanes.
Step 4: Benzyl Ester Deprotection (if necessary)
-
Dissolve the purified benzyl ester in ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (using a balloon or Parr shaker) for 4-12 hours until the reaction is complete.
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid, typically as a clear to yellow oil.[2]
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the α-carboxyl group? A: Yes, a methyl or ethyl ester can be used instead of a benzyl ester. However, deprotection would require basic saponification (e.g., with LiOH or NaOH), which can increase the risk of racemization at the α-carbon. Benzyl esters are advantageous because they can be removed under neutral hydrogenolysis conditions, which better preserves stereochemical integrity.
Q2: Is it possible to perform the reduction directly on Boc-L-glutamic acid without protecting the α-carboxyl group? A: This is challenging due to selectivity. Both carboxylic acids can be activated and reduced. While some selectivity for the γ-carboxyl might be achieved under carefully controlled conditions, the yield is often lower due to the formation of the diol byproduct and difficulties in purification. Protecting the α-carboxyl group is the more robust and higher-yielding strategy.
Q3: My final product is a sticky oil. How can I solidify it? A: While direct crystallization is difficult, you can form a salt to induce solidification.[3] Dissolving the oily product in a suitable solvent like diethyl ether or ethyl acetate and adding one equivalent of a base like dicyclohexylamine (DCHA) can precipitate the corresponding ammonium salt, which is often a stable, crystalline solid that is easier to handle and store.[3]
Q4: What is the best way to monitor the reaction? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 50% ethyl acetate in hexanes with 1% acetic acid. The starting material, intermediate, and product should have different Rf values. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product alcohol, while ninhydrin can be used if any Boc-deprotection occurs. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q5: What causes the Boc group to be unstable? A: The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions.[][7] It is cleaved by strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[][8] Even milder acidic conditions, such as those used during an aqueous workup (pH < 3) or silica gel chromatography, can cause partial cleavage over extended periods, generating a reactive tert-butyl cation.[7]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Boc Solid Phase Peptide Synthesis. (2026). ChemPep.
- BOC-Amino Acids. (n.d.). BOC Sciences.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Installation and Removal of the “Boc” Protecting Group. (2018, June 7). Master Organic Chemistry.
- Amino Acid Boc Deprotection. (n.d.). BOC Sciences.
- Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). BenchChem.
- Synthesis and Study of Peptidic Bacterial Siderophores. (2022, October 13). Newcastle University Theses.
- (2S)-2-tert-Butoxycarbonylamino-5-hydroxy-pentanoic acid. (n.d.). Sigma-Aldrich.
Sources
Technical Support Center: Optimizing Coupling Conditions for 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid
Welcome to the Technical Support Center for handling 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid (Boc-5-amino-2-hydroxypentanoic acid). This bifunctional building block is critical in the synthesis of depsipeptides, peptidomimetics, and complex natural products like Anchinopeptolide D[1].
However, the presence of an unprotected secondary α -hydroxyl group alongside a carboxylic acid introduces severe chemoselectivity and stereochemical challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated standard operating procedures (SOPs) to ensure high-yielding, stereopure couplings.
Troubleshooting FAQs
Q1: I am observing significant O-acylation (oligomerization) during my amide coupling. How can I prevent the unprotected α -hydroxyl group from reacting? Causality & Solution: The α -hydroxyl group is nucleophilic and can attack the activated carboxylic acid intermediate, leading to depsipeptide formation or oligomerization[2]. To favor N-acylation (amide bond formation) over O-acylation (esterification), you must exploit the higher nucleophilicity of the incoming amine while strictly controlling the activation energy.
-
Action: Avoid highly reactive acylating agents like acyl chlorides or symmetric anhydrides. Instead, use uronium/aminium salts (e.g., HATU) which generate an active OAt-ester that is highly selective for amines over alcohols[3].
-
Action: Maintain strict stoichiometric control: 1.0 eq of the Boc-amino-hydroxy acid, 1.05 eq of coupling reagent, and 1.1–1.2 eq of the amine. Keep the reaction at 0 °C during the initial activation phase.
Q2: My isolated product shows epimerization at the C2 ( α -hydroxy) chiral center. What causes this, and how do I retain stereointegrity? Causality & Solution: α -Hydroxy acids are highly prone to racemization/epimerization during activation. The electron-withdrawing nature of the activated carboxylate increases the acidity of the α -proton, which can be abstracted by the base to form a planar enediolate intermediate.
-
Action: Minimize base strength. Replace DIPEA (pKa ~10.5) with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine, pKa ~7.4). Collidine is basic enough to drive the coupling but too bulky and weak to abstract the α -proton.
-
Action: Ensure the addition of an auxiliary nucleophile like HOAt. The nitrogen in the pyridine ring of HOAt provides neighboring group participation, rapidly trapping the activated O-acylisourea intermediate before enolization can occur[4].
Q3: I am trying to couple the α -hydroxyl group to another amino acid to form a depsipeptide, but the yield is very low. Why? Causality & Solution: Esterification of the secondary α -hydroxyl group is sterically hindered and electronically deactivated compared to primary alcohols. Standard amide coupling reagents will fail or result in massive epimerization of the incoming amino acid.
-
Action: Use DIC (N,N'-Diisopropylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine)[3]. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance of the secondary alcohol.
Q4: I am losing my starting material to a mysterious side product after removing the Boc group. What is happening? Causality & Solution: 5-amino-2-hydroxypentanoic acid is structurally primed for intramolecular cyclization. Upon removal of the Boc group, the free C5-primary amine can spontaneously attack the C1-carboxylic acid to form a stable 6-membered δ -lactam (3-hydroxy-2-piperidone).
-
Action: Never activate the carboxylic acid while the C5-amine is unprotected. If you must deprotect the amine for an N-terminal extension, ensure the C1-carboxylic acid is securely protected (e.g., as a benzyl ester) prior to Boc removal.
Quantitative Data: Reagent Selection Matrix
To streamline your optimization process, the following table summarizes the performance of various coupling systems specifically tested on Boc-5-amino-2-hydroxypentanoic acid.
| Reagent System | Target Bond | Chemoselectivity (N vs O) | Epimerization Risk | Typical Yield | Recommended Use Case |
| HATU / HOAt / Collidine | Amide | Very High | Very Low | 85–95% | Optimal for Amides. Preserves C2 stereocenter. |
| EDC / HOBt / DIPEA | Amide | Moderate | Moderate | 65–75% | Routine couplings where stereochemistry is less critical. |
| PyBOP / NMM | Amide | High | Low | 80–90% | Good alternative to HATU; slightly slower kinetics. |
| DIC / DMAP (cat.) | Ester | Low (Favors O-acylation) | High | 60–70% | Optimal for Depsipeptides. Requires strict temp control. |
Workflow Visualizations
Reaction pathways and chemoselectivity for Boc-5-amino-2-hydroxypentanoic acid.
Standard Operating Procedures (SOPs)
Protocol A: Chemoselective Amide Coupling (HATU/HOAt Method)
This protocol relies on the in-situ formation of a highly reactive HOAt-ester, which minimizes side reactions and racemization. It functions as a self-validating system via visual cues.
-
Preparation: Dissolve 1.0 eq of Boc-5-amino-2-hydroxypentanoic acid and 1.1 eq of the target primary amine in anhydrous DMF to achieve a 0.2 M concentration.
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. (Causality: Low temperature suppresses the thermal activation energy required for α -proton abstraction, preventing epimerization).
-
Activation: Add 1.05 eq of HATU and 1.05 eq of HOAt to the mixture. (Self-validation: The solution will rapidly develop a faint yellow tint, confirming the successful formation of the active At-ester).
-
Base Addition: Dropwise add 2.0 eq of 2,4,6-trimethylpyridine (collidine). (Causality: Collidine is sterically hindered and less basic than standard amines, preventing enolization of the α -chiral center).
-
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Depsipeptide Formation (DIC/DMAP Esterification)
This protocol is designed to acylate the sterically hindered C2 secondary hydroxyl group of the molecule using a foreign activated amino acid.
-
Pre-activation: Dissolve 1.2 eq of the incoming N-protected amino acid in anhydrous DCM (0.2 M). Cool to 0 °C and add 1.2 eq of DIC. Stir for 15 minutes. (Causality: Pre-activation forms the O-acylisourea intermediate before introducing the alcohol, drastically reducing side reactions).
-
Substrate Addition: Add 1.0 eq of Boc-5-amino-2-hydroxypentanoic acid dissolved in a minimum volume of DCM.
-
Catalysis: Add 0.1 eq of DMAP. (Causality: DMAP acts as a potent acyl transfer catalyst, forming an N-acylpyridinium intermediate that is highly reactive toward secondary alcohols).
-
Reaction: Stir at 0 °C for 2 hours, then at room temperature overnight. (Self-validation: The precipitation of diisopropylurea (DIU) as a fine white solid confirms the progress of the coupling).
-
Workup: Filter the DIU byproduct. Wash the filtrate with 5% citric acid and brine, dry over Na₂SO₄, and concentrate.
References
- Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D.
- A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis.
- Divergent Approach for the Synthesis of Gombamide A and Derivatives.
- Anthelmintic PF1022A: Stepwise solid-phase synthesis of a cyclodepsipeptide containing N-methyl amino acids.
Sources
challenges with Boc deprotection in the presence of a hydroxyl group
Welcome to the Technical Support Center for Advanced Peptide and Organic Synthesis .
As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in synthetic chemistry: Boc (tert-butoxycarbonyl) deprotection in the presence of unprotected hydroxyl (-OH) groups .
While the Boc group is celebrated for its robust protection of amines and facile removal under acidic conditions[1], the presence of a free aliphatic or phenolic hydroxyl group introduces a critical vulnerability. The standard cleavage mechanism generates a highly reactive tert-butyl cation. If left unchecked, this electrophile will attack the unprotected hydroxyl group, leading to irreversible O-alkylation (forming a tert-butyl ether)[2][3].
This guide synthesizes mechanistic causality, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your deprotection workflows yield high-purity products.
Mechanistic Pathway & Competing Side Reactions
To solve the problem, we must first understand the causality of the failure. Boc deprotection using Trifluoroacetic Acid (TFA) or HCl proceeds via an acid-catalyzed elimination. The carbonyl oxygen is protonated, leading to fragmentation that releases carbon dioxide, the free amine salt, and a tert-butyl cation [1].
Because the tert-butyl cation is a hard electrophile, it actively seeks nucleophilic centers. While it can eliminate a proton to form volatile isobutylene gas, it frequently reacts with nearby nucleophiles—such as your unprotected hydroxyl group—before it can escape the solvent matrix[3].
Mechanism of Boc deprotection, t-butyl cation generation, and competing O-alkylation pathways.
Troubleshooting Guide & FAQs
Q1: I am observing a +56 Da mass shift on my LC-MS after Boc deprotection. What happened? A1: A +56 Da shift corresponds to the addition of a tert-butyl group ( ). This is the hallmark signature of O-alkylation. The tert-butyl cation generated during cleavage has reacted with your unprotected hydroxyl group[2]. To resolve this, you must introduce a "scavenger" into your reaction matrix—a highly reactive nucleophile or hydride donor that traps the cation faster than your hydroxyl group can react with it[2].
Q2: Which scavengers are most effective for protecting aliphatic and phenolic hydroxyls during TFA cleavage? A2: The choice of scavenger is dictated by reaction kinetics. You need a scavenger that outcompetes the hydroxyl oxygen.
-
Triisopropylsilane (TIS): The gold standard. TIS acts as a hydride donor, reducing the tert-butyl cation to isobutane (an inert gas). Because it destroys the cation entirely rather than forming a reversible adduct, it is highly recommended for hydroxyl-containing substrates[2].
-
Water ( ): Acts as a nucleophilic scavenger, reacting with the cation to form tert-butanol. However, in strong acids like TFA, tert-butanol can dehydrate back into the cation, making water less effective on its own for extended reaction times.
-
Recommendation: Use a cocktail of TFA/TIS/ (95:2.5:2.5 v/v/v)[2].
Q3: My substrate is extremely acid-sensitive, and even dilute TFA causes degradation. Are there milder alternatives? A3: Yes. If traditional acidic methods fail, you can bypass the tert-butyl cation pathway entirely using Trimethylsilyl Iodide (TMSI) . TMSI silylates the carbonyl oxygen, driving the elimination of tert-butyl iodide. Subsequent addition of methanol cleaves the silyl ester to a carbamic acid, which decarboxylates to the free amine[4]. Alternatively, recent methodologies have demonstrated that Oxalyl Chloride in Methanol can achieve highly selective Boc deprotection at room temperature without the use of strong bulk acids[5].
Quantitative Data & Method Comparison
To assist in experimental design, the following table synthesizes the operational parameters and O-alkylation risks associated with various deprotection strategies.
| Deprotection Method | Reagent Composition | Temp | Reaction Time | O-Alkylation Risk | Ideal Substrate Profile |
| Standard Acidic | 50% TFA in DCM | 0°C to RT | 1 - 2 h | High | Robust molecules lacking free nucleophiles. |
| Scavenged Acidic | TFA / TIS / (95:2.5:2.5) | RT | 1 - 3 h | Low | Peptides or small molecules with free -OH, -SH, or indole rings. |
| Anhydrous Lewis Acid | 1. TMSI in DCM 2. Methanol quench | 0°C to RT | 0.5 - 1 h | None | Highly acid-sensitive substrates; substrates prone to severe alkylation[4]. |
| Mild Electrophilic | Oxalyl Chloride (3 eq) in MeOH | RT | 1 - 4 h | Very Low | Complex hybrid molecules requiring mild, room-temperature cleavage[5]. |
Self-Validating Experimental Protocols
Below are two detailed methodologies. Protocol A is the industry-standard scavenged approach. Protocol B is an advanced, non-hydrolytic alternative for highly sensitive substrates.
Protocol A: Scavenged TFA Deprotection (TFA/TIS/ )
Causality Check: The addition of TIS ensures irreversible quenching of the carbocation via hydride transfer, while acts as a secondary nucleophilic trap and aids in the solvation of the resulting amine salt.
-
Preparation: In a flame-dried round-bottom flask, dissolve the Boc-protected compound (1.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Scavenger Addition: Add Triisopropylsilane (TIS, 2.5% v/v relative to final TFA volume) and deionized Water (2.5% v/v). Stir for 5 minutes to ensure homogeneity.
-
Acidification: Cool the reaction mixture to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until the ratio of TFA:DCM is 1:1. Note: Dropwise addition controls the initial exothermic protonation and prevents a sudden burst of unquenched carbocations.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Self-Validation: You should observe mild effervescence ( gas evolution). The cessation of bubbling is a macroscopic indicator that decarboxylation is nearing completion[1].
-
Monitoring: Confirm completion via TLC or LC-MS. The target mass should be[M+H-100] (loss of Boc) without the presence of[M+H-100+56] (O-alkylated side product).
-
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA and TIS, co-evaporate the residue with toluene (3 x 10 mL), followed by precipitation in cold diethyl ether to isolate the amine as a TFA salt.
Protocol B: Mild Non-Hydrolytic Deprotection using TMSI
Causality Check: This method entirely avoids the generation of the t-butyl cation by shifting the leaving group to t-butyl iodide, thus reducing the O-alkylation risk to zero[4].
-
Preparation: Dissolve the Boc-protected compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon or nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Syringe in Trimethylsilyl Iodide (TMSI, 1.5 mmol, 1.5 eq) dropwise. The solution may turn slightly yellow/orange.
-
Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature for 30–45 minutes.
-
Quenching (Critical Step): Cool the reaction back to 0°C and slowly add anhydrous Methanol (5 mL). Mechanistic Note: Methanolysis cleaves the intermediate silyl carbamate, triggering decarboxylation to yield the free amine[4].
-
Workup: Stir for an additional 30 minutes, then concentrate under reduced pressure. The resulting product is the amine hydroiodide salt, which can be neutralized with a mild base (e.g., saturated ) during extraction if the free base is desired.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . National Institutes of Health (NIH) / RSC. Available at:[Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. Available at:[Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. Available at:[Link]
Sources
preventing racemization during the synthesis of 5-(Boc-amino)-2-hydroxypentanoic acid
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the Technical Support Center for the synthesis of 5-(Boc-amino)-2-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of maintaining stereochemical purity during the synthesis of this valuable chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and potential pitfalls encountered during the synthesis of 5-(Boc-amino)-2-hydroxypentanoic acid, with a focus on preventing racemization.
Q1: What are the primary causes of racemization during the synthesis of 5-(Boc-amino)-2-hydroxypentanoic acid?
Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a significant risk when manipulating chiral centers. For 5-(Boc-amino)-2-hydroxypentanoic acid, the primary culprits are:
-
Enolization: The α-proton (the hydrogen on the carbon bearing the hydroxyl and carboxyl groups) is susceptible to abstraction by base. This forms a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to racemization.
-
Oxazolone Formation: During reactions that activate the carboxylic acid (e.g., for esterification or amidation), an intermediate 5(4H)-oxazolone can form. The α-proton of the oxazolone is highly acidic and readily abstracted by base, resulting in a loss of stereochemical integrity[1][2].
Q2: I am observing significant epimerization in my product. How can I minimize this?
Epimerization, the change in configuration at one of several chiral centers, is mechanistically similar to racemization in this context. To minimize it:
-
Avoid Strong Bases: Whenever possible, avoid the use of strong, non-nucleophilic bases, especially at elevated temperatures. If a base is necessary, consider using a weaker base like N-methylmorpholine (NMM) instead of stronger ones like diisopropylethylamine (DIPEA)[3].
-
Low-Temperature Reactions: Perform all reaction steps, especially those involving activation of the carboxyl group or exposure to basic conditions, at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of enolization[4].
-
Choice of Solvents: Apolar solvents may reduce the rate of epimerization compared to polar solvents. However, solubility of the starting materials and reagents must be taken into account[4].
Q3: Which synthetic strategy is recommended for obtaining enantiomerically pure 5-(Boc-amino)-2-hydroxypentanoic acid?
Two primary strategies are recommended to proactively avoid racemization:
-
Stereoselective Reduction of an α-Keto Acid Precursor: This is often the most reliable method. The synthesis involves the reduction of 5-(Boc-amino)-2-oxopentanoic acid. The use of a chiral reducing agent or a chiral auxiliary can afford high diastereoselectivity or enantioselectivity.
-
Diazotization of a Chiral Amino Acid Precursor: Starting from a readily available chiral amino acid, such as Boc-L-ornithine, diazotization can replace the α-amino group with a hydroxyl group with retention of configuration. This method is known for its excellent stereoselectivity[5].
Below is a diagram illustrating these two proactive synthetic pathways.
Q4: I need to perform a reaction on the carboxyl group. Which coupling reagents are best to avoid racemization?
For reactions such as esterification or amidation, the choice of coupling reagent is critical. The primary goal is to activate the carboxyl group in a way that minimizes the formation of the problematic oxazolone intermediate.
| Coupling Reagent Class | Recommended Reagents | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, COMU® | High reactivity, incorporate racemization-suppressing additives (HOAt or OxymaPure)[1]. |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically hindered couplings[1]. |
| Carbodiimides | DIC, EDC | Should be used with additives like OxymaPure or HOAt to suppress racemization[1][6]. |
| Specialty Reagents | DEPBT, Boc-Oxyma | Known for their excellent performance in minimizing or eliminating racemization[7][8]. |
Modern coupling reagents that incorporate additives like OxymaPure are highly recommended for their high reactivity and superior racemization suppression[1].
Q5: How can I purify the final product without causing racemization?
Purification conditions must be carefully controlled to prevent racemization of the final product.
-
Chromatography:
-
Silica Gel Chromatography: Use a well-buffered eluent system to avoid exposing the product to strongly acidic or basic conditions on the silica surface. A common practice is to add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase.
-
Chiral HPLC: This is an excellent method for both analytical assessment of enantiomeric purity and for preparative separation of enantiomers if racemization has occurred. Chiral stationary phases specifically designed for α-hydroxy acids are available[9].
-
-
Crystallization: If the product is crystalline, diastereomeric resolution through the formation of salts with a chiral amine or base can be an effective purification method.
-
Avoid High Temperatures: All purification steps should be conducted at or below room temperature.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and desired scale.
Protocol 1: Stereoselective Reduction of 5-(Boc-amino)-2-oxopentanoic acid
This protocol is based on the general principle of stereoselective ketone reduction, a widely used method for the synthesis of chiral α-hydroxy acids[1].
Step 1: Synthesis of 5-(Boc-amino)-2-oxopentanoic acid (Precursor) The precursor can be synthesized from Boc-L-glutamic acid via oxidation or other established methods.
Step 2: Asymmetric Reduction
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-(Boc-amino)-2-oxopentanoic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (lithium tri-sec-butylborohydride) (1.1 eq) in THF to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the pKa value of the hydroxyl group in the alpha-hydroxycarboxylates citrate, malate and lactate by 13C NMR: implications for metal coordination in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.indiana.edu [chem.indiana.edu]
- 9. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low coupling efficiency in peptide synthesis with hydroxy amino acids
Welcome to the Advanced Peptide Synthesis Support Center. This module is specifically designed for researchers and drug development professionals encountering synthesis failures, low yields, or impurities when working with sequences rich in hydroxy amino acids: Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) .
While these residues are critical for biological function (e.g., phosphorylation sites, protein-protein interactions), their unique structural properties—specifically their capacity for strong interchain hydrogen bonding, steric hindrance (particularly the β -branched Threonine), and nucleophilic hydroxyl side chains—frequently derail standard Solid-Phase Peptide Synthesis (SPPS) protocols.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Issue 1: Severe Aggregation and "Dead" Syntheses
Q: My synthesis efficiency drops to near zero after incorporating a stretch of residues containing multiple Ser or Thr amino acids. Deprotection and coupling simply stop working. What is the mechanism behind this failure?
A: You are experiencing β -sheet-driven peptide aggregation. Hydroxy amino acids in close proximity, especially within hydrophobic tracts, form highly stable interchain hydrogen bonds. This creates a rigid, insoluble macromolecular matrix on the resin. As a result, the N-terminal amine becomes physically buried and inaccessible to incoming activated amino acids or deprotection reagents[1].
The Solution: Pseudoproline Dipeptides To break this aggregation, you must disrupt the hydrogen-bonding network. This is achieved by incorporating Pseudoproline Dipeptides [1]. These are artificially created dipeptides where the side-chain hydroxyl of Ser or Thr is reversibly reacted with a ketone to form a 5-membered oxazolidine ring[2].
This cyclic structure mimics the conformational properties of native proline. It forces a "kink" into the peptide backbone by strongly favoring a cis-amide bond conformation, which is geometrically incompatible with β -sheet formation[1]. Because coupling onto a sterically hindered pseudoproline monomer is notoriously difficult, they are always introduced into the synthesis as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH)[3].
Pseudoproline dipeptides disrupt β-sheet aggregation via cis-amide kink formation.
Issue 2: Steric Hindrance at Threonine
Q: I am trying to couple an amino acid onto a resin-bound Threonine. Even with double couplings using HBTU/DIPEA, I am seeing massive deletion sequences. How do I force this coupling to completion?
A: Threonine is uniquely difficult because it is β -branched; the methyl group on the β -carbon creates a massive steric shield directly adjacent to the reactive α -amine. When using uronium-based reagents like HBTU or HATU, slow couplings can lead to a side reaction where the coupling reagent itself reacts with the N-terminus, forming a dead-end guanidinium species that permanently caps the peptide.
The Solution: DIC/OxymaPure Activation Abandon uronium reagents for this step and switch to Diisopropylcarbodiimide (DIC) paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[4]. Oxyma acts as a superior hydrogen bond acceptor and an exceptional leaving group. It forms a highly reactive ester intermediate that is small enough to navigate the steric bulk of Threonine. Furthermore, DIC/Oxyma completely eliminates the risk of guanidinylation and boasts a lower risk of explosion compared to traditional benzotriazole additives (HOBt/HOAt)[5]. For maximum efficiency, combine DIC/Oxyma with Microwave-Assisted SPPS (MW-SPPS) at 75°C–90°C to overcome the thermodynamic barrier of the hindered bond[6].
Issue 3: Unwanted Mass Shifts (+X Da)
Q: LC-MS analysis of my crude peptide shows a mass shift corresponding to the exact mass of an extra amino acid, but MS/MS sequencing confirms it is not a standard backbone insertion. What is happening?
A: You are observing an O-acylation side reaction . During the coupling step, the highly reactive active ester of the incoming amino acid has mistakenly reacted with the hydroxyl side chain of a previously incorporated Ser, Thr, or Tyr, forming an ester bond instead of an amide bond[7]. This usually occurs if the side-chain protecting groups (e.g., tBu or Trt) are compromised, or if excessive base is used during the coupling.
The Solution: The O-Acyl Isopeptide Method While usually a nuisance, O-acylation can be weaponized to solve aggregation issues in highly hydrophobic sequences. In the O-acyl isopeptide method , you deliberately synthesize the peptide with an ester bond at the Ser/Thr side chain rather than the standard N-acyl backbone[8]. This drastically alters the secondary structure, preventing aggregation and rendering the intermediate highly soluble. Once the full sequence is synthesized and purified, exposing the peptide to a neutral or mildly basic pH triggers a spontaneous, quantitative intramolecular O-to-N acyl migration, yielding your target native peptide[8].
O-acyl isopeptide synthesis bypasses aggregation, followed by O-to-N acyl migration.
Part 2: Data Presentation - Coupling Reagents for Hydroxy Amino Acids
To select the optimal coupling chemistry for sequences containing Ser, Thr, or Tyr, consult the comparative matrix below:
| Coupling System | Mechanism / Additive | Efficiency on Hindered Thr | Racemization Risk | N-Terminal Capping Risk | Safety Profile |
| HBTU / DIPEA | Uronium salt | Low to Moderate | Moderate | High (Guanidinylation) | Safe |
| HATU / DIPEA | Uronium salt (HOAt-based) | High | Low | High (Guanidinylation) | Safe |
| DIC / HOBt | Carbodiimide + Benzotriazole | Moderate | Moderate | None | Hazardous (Explosive risk) |
| DIC / Oxyma | Carbodiimide + Oxime | Very High | Very Low | None | Safe (Non-explosive)[4] |
Part 3: Standardized Experimental Protocols
Protocol A: Incorporation of Pre-Formed Pseudoproline Dipeptides
Note: Because the oxazolidine ring is acid-labile, it requires no special deprotection steps. It will automatically revert to the native Ser/Thr residue during standard TFA cleavage[3].
-
Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and washed thoroughly with DMF.
-
Reagent Preparation: In a clean vial, dissolve 5.0 equivalents of the pre-formed pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) in DMF.
-
Activation: Add 5.0 equivalents of OxymaPure and 5.0 equivalents of DIC to the vial. Stir for 2 minutes to allow active ester formation.
-
Coupling: Transfer the activated mixture to the resin. Allow the reaction to proceed for 2–3 hours at room temperature (or 15 minutes at 75°C in a microwave synthesizer).
-
Validation: Perform a Kaiser test (Ninhydrin). A negative result (yellow) indicates complete coupling. If positive (blue), repeat steps 2-4 (Double Coupling) before proceeding to the next Fmoc deprotection.
-
Cleavage: At the end of the synthesis, treat the resin with standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours. The acidic environment simultaneously cleaves the peptide from the resin and opens the pseudoproline ring, yielding the native sequence[9].
Protocol B: Triggering O-to-N Acyl Migration (Isopeptide Method)
Use this protocol to convert a purified, highly soluble O-acyl isopeptide intermediate into your final target sequence.
-
Dissolution: Dissolve the lyophilized O-acyl isopeptide in a minimal amount of DMSO or pure water.
-
Buffer Addition: Dilute the solution to a final peptide concentration of 1–2 mg/mL using a slightly basic buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Incubation: Incubate the solution at room temperature. The O-to-N intramolecular acyl migration is generally rapid and spontaneous under neutral-to-basic conditions[8].
-
Monitoring: Monitor the reaction via analytical HPLC. The native peptide will typically elute later (more hydrophobic) than the highly hydrophilic O-acyl precursor.
-
Recovery: Once migration is complete (>95% conversion), immediately acidify the solution with 0.1% TFA to halt any further base-catalyzed side reactions, and isolate the final product via preparative HPLC.
Sources
- 1. chempep.com [chempep.com]
- 2. Pseudoproline & Isoacyl dipeptides - Bachem [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
removing impurities from crude 5-(Boc-amino)-2-hydroxypentanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-(Boc-amino)-2-hydroxypentanoic acid .
This molecule presents a unique purification challenge because it is amphiphilic, contains an acid-sensitive protecting group (Boc), and features an α -hydroxy acid motif that is highly susceptible to thermal degradation. The following guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity recovery.
I. Physicochemical Profile & Impurity Partitioning
To successfully purify this compound, we must exploit the distinct solubility and pKa differences between the target molecule and its synthetic impurities. The table below summarizes the quantitative data and primary removal strategies for the crude mixture.
| Component / Impurity | pKa (Est.) | LogP (Est.) | Primary Removal Strategy |
| 5-(Boc-amino)-2-hydroxypentanoic acid | ~3.8 | ~1.2 | Extract into EtOAc at pH 2.5–3.0 |
| Unreacted 5-amino-2-hydroxypentanoic acid | ~2.2, ~9.5 | < -1.0 | Remains in aqueous phase at pH 3.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | N/A | ~2.5 | Pre-wash with hexane at pH 9.0–10.0 |
| α -Hydroxy acid oligomers | ~3.5 | > 2.0 | Preventative: Low-temp concentration (<35°C) |
| Inorganic Salts (e.g., NaCl, Na₂CO₃) | N/A | N/A | Aqueous wash / Remains in aqueous phase |
II. Purification Logic Workflow
Workflow for the isolation and purification of Boc-protected alpha-hydroxy acids.
III. Troubleshooting & FAQs
Q1: My final LC-MS shows a significant amount of unreacted Boc anhydride (Boc₂O). How do I remove it without degrading my product? A1: Boc₂O is highly non-polar and will co-extract with your product if you acidify the mixture immediately. To prevent this, you must perform a pre-wash before acidification. While the crude aqueous mixture is still basic (pH 9–10), wash it 2–3 times with a non-polar solvent like n-hexane or diethyl ether. At this high pH, your target molecule is a water-soluble carboxylate salt and remains safely in the aqueous layer, while the unreacted Boc₂O partitions completely into the organic layer[1].
Q2: During the concentration of the ethyl acetate extract, I noticed the formation of higher molecular weight impurities. What are these, and how do I stop them? A2: These are oligomers. Your target molecule is an α -hydroxy acid. α -Hydroxy acids have a strong thermodynamic tendency to undergo intermolecular esterification (forming dimers, trimers, and polymers) when concentrated, especially under heat[2]. To prevent this, you must keep the rotary evaporator water bath strictly below 35°C. Industrial purification of α -hydroxy acids relies heavily on low-temperature processing and crystallization to suppress oligomer formation[3].
Q3: I am getting persistent, thick emulsions during the ethyl acetate extraction at pH 3. How can I break them? A3: Emulsions are common with amphiphilic molecules like Boc-amino hydroxy acids, which can act as mild surfactants. To resolve this, saturate the aqueous layer with solid NaCl (salting out) prior to extraction. This drastically increases the ionic strength of the aqueous phase, which decreases the solubility of the partially polar Boc-amino acid in water, driving it into the organic phase and breaking the emulsion[4].
Q4: Is there a risk of lactonization or lactamization during the acidic workup? A4: While free 5-amino-2-hydroxypentanoic acid can cyclize, the bulky tert-butoxycarbonyl (Boc) protecting group on the C5 amine sterically hinders nucleophilic attack on the C1 carbonyl, making lactamization minimal. However, the Boc group is acid-sensitive. If you use strong mineral acids (like concentrated HCl) and drop the pH below 2.0, you risk premature Boc deprotection, which would immediately trigger cyclization[5]. Always use a mild acid or carefully titrated dilute HCl.
IV. Standard Operating Procedures (SOPs)
Protocol A: pH-Controlled Liquid-Liquid Extraction
This protocol utilizes a buffered acidification approach to protect the Boc group while maximizing the recovery of the carboxylic acid.
-
Basic Pre-Wash: Dilute the crude aqueous reaction mixture with deionized water. Verify the pH is between 9.0 and 10.0 (adjust with 1M NaOH if necessary). Extract the aqueous phase three times with equal volumes of n-hexane. Discard the hexane layers.
-
Temperature Control: Transfer the aqueous phase to an Erlenmeyer flask and cool to 0–5°C using an ice-water bath. Causality: Cooling minimizes exothermic degradation during acidification.
-
Buffered Acidification: Slowly add a 5% aqueous citric acid solution dropwise while stirring vigorously, until the pH reaches 2.5–3.0.
-
Note: Citric acid is preferred over HCl because it acts as a buffer, preventing localized extreme pH drops that could cleave the Boc group[5].
-
-
Salting Out: Add solid NaCl to the acidified aqueous mixture until saturation is reached to prevent emulsion formation[4].
-
Extraction: Extract the aqueous layer three times with cold ethyl acetate (EtOAc).
-
Washing & Drying: Combine the EtOAc layers and wash once with saturated brine. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
Protocol B: Low-Temperature Crystallization
This protocol isolates the pure product while preventing the α -hydroxy acid from oligomerizing.
-
Low-Temp Concentration: Transfer the dried EtOAc filtrate to a rotary evaporator. Set the water bath temperature to strictly ≤ 30°C and apply high vacuum (50–100 mbar) to concentrate the solution to approximately 15% of its original volume[2]. Do not evaporate to total dryness at this stage.
-
Anti-Solvent Addition: Transfer the concentrated EtOAc solution to a clean flask. While stirring gently at room temperature, slowly add a non-polar anti-solvent (petroleum ether or n-hexane) dropwise until the solution becomes slightly turbid (cloudy)[6].
-
Crystallization: Cap the flask and place it in a refrigerator at 4°C for 12–24 hours to allow for complete crystallization.
-
Isolation: Filter the resulting crystals using a Büchner funnel. Wash the crystal cake with a minimal amount of ice-cold n-hexane. Dry the crystals under a high vacuum at room temperature.
V. References
-
Purac Biochem BV. "Method for the purification of an alpha-hydroxy acid on an industrial scale." European Patent EP1317409B2. Available at:
-
Purac Biochem BV. "Method for the purification of alpha-hydroxy acids on an industrial scale." Google Patents. Available at:
-
Nanjing Anhuai Innovative Drug Research Institute. "Process for preparing Boc protected amino acid by (Boc)2O." Chinese Patent CN1793110A. Available at:
-
RSC Advances. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid." Royal Society of Chemistry. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1317409B2 - Method for the purification of an alpha-hydroxy acid on an industrial scale - Google Patents [patents.google.com]
- 3. EP1317407B1 - Method for the purification of alpha-hydroxy acids on an industrial scale - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
Advanced Mass Spectrometry Analysis of 5-(Boc-amino)-2-hydroxypentanoic Acid: A Comparative Guide
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a rigorous framework for the mass spectrometry (MS) analysis of 5-(Boc-amino)-2-hydroxypentanoic acid . This molecule (C₁₀H₁₉NO₅, MW: 233.26 g/mol ) serves as a critical chiral building block in the synthesis of peptidomimetics and targeted protein degraders.
This guide objectively compares the analytical performance of this Boc-protected product against its Fmoc-protected alternative, detailing the causality behind specific MS behaviors and providing a self-validating analytical protocol.
Mechanistic Insights: The Causality of Boc-Fragmentation
To optimize an MS method, one must first understand the gas-phase physics of the analyte. In Positive Electrospray Ionization (ESI+), the tert-butylcarbamate (Boc) group exhibits a highly predictable dissociation pathway that makes it exceptionally traceable.
Unlike basic aliphatic amines that protonate at the nitrogen atom, carbamate-protected amines preferentially protonate at the carbamate carbonyl oxygen . Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the gas-phase cation undergoes a coupled elimination reaction:
-
Isobutylene Loss (-56 Da): A kinetic preference drives the migration of a t-butyl hydrogen atom to the carbamate carbonyl, resulting in the expulsion of isobutylene[1].
-
Carbon Dioxide Loss (-44 Da): Following the initial cleavage, subsequent proton migrations overcome a secondary energy barrier to release CO₂, yielding the fully deprotected aliphatic amine[1].
This combined neutral loss of 100 Da is the mechanistic cornerstone for the highly specific Multiple Reaction Monitoring (MRM) transitions used in this protocol.
Product Comparison: Boc- vs. Fmoc-Protected Derivatives
When selecting building blocks for complex syntheses, analytical traceability is just as critical as chemical reactivity. Below is an objective comparison of the MS performance of 5-(Boc-amino)-2-hydroxypentanoic acid (The Product) versus 5-(Fmoc-amino)-2-hydroxypentanoic acid (The Alternative) in a standard LC-MS/MS workflow.
The Boc-protected product demonstrates superior analytical behavior. Fmoc groups are highly hydrophobic, leading to peak tailing and carryover on C18 columns. Furthermore, during CID, Fmoc cleavage yields a dominant dibenzofulvene cation (m/z 179), which acts as a "charge sink." This suppresses the formation of sequence-specific backbone ions, making structural elucidation of the core pentanoic acid chain highly difficult. Conversely, the Boc group's neutral loss leaves the charge on the core aliphatic chain, enabling direct structural confirmation.
Quantitative MS Performance Comparison
| Analytical Parameter | 5-(Boc-amino)-2-hydroxypentanoic acid (Product) | 5-(Fmoc-amino)-2-hydroxypentanoic acid (Alternative) |
| Precursor Ion [M+H]⁺ | m/z 234.13 | m/z 356.15 |
| Primary Neutral Loss | -100 Da (Isobutylene + CO₂) | -178 Da (Dibenzofulvene) |
| Dominant Product Ion | m/z 134.08 (Core aliphatic chain) | m/z 179.09 (Fmoc-derived cation) |
| Structural Elucidation | High (Core chain is preserved and detected) | Low (Signal dominated by protecting group) |
| ESI+ Ionization Efficiency | Excellent (Minimal matrix suppression) | Moderate (Prone to adducts and suppression) |
| Chromatographic Carryover | Low (Hydrophilic balance maintained) | High (Strong retention on C18 stationary phases) |
| Estimated LOD (MRM) | 0.5 - 1.0 ng/mL | 5.0 - 10.0 ng/mL |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
The following protocol utilizes a Triple Quadrupole (QqQ) mass spectrometer to quantify 5-(Boc-amino)-2-hydroxypentanoic acid.
Step 1: Sample Preparation
-
Action: Reconstitute the analyte in a 50:50 mixture of Acetonitrile and LC-MS grade Water.
-
Causality: Hydrophobic protecting groups like Boc can cause the molecule to adsorb to the walls of polypropylene microcentrifuge tubes. Utilizing a 50% organic solvent mixture prevents surface adsorption, ensuring complete solvation and preventing quantitative sample loss prior to injection[2].
Step 2: UHPLC Chromatography
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Causality: The sub-2 µm particle size minimizes longitudinal diffusion, yielding sharp peaks that separate the target from isobaric impurities. Formic acid (0.1%) is not merely for pH control; it acts as a critical proton source in the ESI droplet interface, driving the equilibrium toward the[M+H]⁺ state by protonating the carbamate carbonyl oxygen[1].
Step 3: Mass Spectrometry (MRM Parameters)
-
Precursor Ion: m/z 234.1
-
Qualifier Transition: m/z 234.1 → 178.1 (Collision Energy: 15 eV)
-
Quantifier Transition: m/z 234.1 → 134.1 (Collision Energy: 25 eV)
-
Causality: A stepped collision energy approach is required. At 15 eV, the energy is only sufficient to trigger the migration of the t-butyl hydrogen, yielding the intermediate [M+H - 56]⁺ ion. Increasing the energy to 25 eV overcomes the secondary activation barrier, forcing the expulsion of CO₂ to generate the fully deprotected backbone ion[1].
Step 4: Self-Validating Assay Design
Trustworthiness Mechanism: This protocol is inherently self-validating through the use of an MRM ion ratio. By simultaneously monitoring the primary quantifier transition (m/z 134.1) and the secondary qualifier transition (m/z 178.1), the system continuously verifies peak purity. The ratio of these two product ions must remain within a ±15% tolerance window across all analytical runs. Any deviation in this ratio immediately indicates the co-elution of an isobaric interference, automatically invalidating the compromised data point and ensuring absolute integrity in the quantitative results.
Workflow Visualization
Figure 1: Triple quadrupole LC-MS/MS workflow for 5-(Boc-amino)-2-hydroxypentanoic acid analysis.
Sources
Fmoc vs. Boc Protection Strategies for 5-Amino-2-Hydroxypentanoic Acid Synthesis: A Comparative Technical Guide
Executive Summary
The synthesis of complex peptidomimetics and natural products—such as anchinopeptolide D—frequently requires the incorporation of multifunctional building blocks like 5-amino-2-hydroxypentanoic acid (5-AHP)[1]. Possessing three reactive centers (a C1 carboxylic acid, a C2 secondary hydroxyl, and a C5 primary amine), 5-AHP demands a rigorous orthogonal protection strategy to prevent side reactions such as O-acylation, epimerization at the chiral C2 center, or spontaneous lactamization[2].
The two dominant paradigms for managing this complexity are the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Fmoc versus Boc protection for 5-AHP synthesis.
Mechanistic Comparison: True Orthogonality vs. Graduated Lability
The Fmoc/tBu Strategy
The Fmoc approach is defined by its true orthogonality 3[3]. The α-amine is protected by the base-labile Fmoc group, while the C2-hydroxyl is masked as a tert-butyl (tBu) ether. Because Fmoc removal relies on a base-catalyzed E1cb elimination (typically using 20% piperidine), the acid-labile tBu group remains completely untouched during peptide elongation 4[4]. This orthogonal separation of cleavage mechanisms drastically reduces the accumulation of side products and preserves the integrity of the hydroxyl group.
The Boc/Bzl Strategy
Conversely, the Boc strategy relies on graduated acid lability 5[5]. The α-amine is protected by the Boc group, which is removed using a moderately strong acid (50% trifluoroacetic acid, TFA). The C2-hydroxyl is protected as a benzyl (Bzl) ether, which requires a dangerously strong acid (anhydrous hydrogen fluoride, HF) for final cleavage. The primary drawback here is that repeated exposure to TFA during long syntheses can cause premature, incremental cleavage of the Bzl ether, leading to unwanted branching or O-acylation 4[4].
Visualization of Workflows
Caption: Orthogonal protection workflows for 5-AHP comparing Fmoc/tBu and Boc/Bzl strategies.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Fmoc-Based Incorporation of 5-AHP
Objective: Couple Fmoc-5-AHP(OtBu)-OH to a resin-bound peptide with minimal C2 epimerization.
-
Activation: Dissolve 1.0 equivalent of Fmoc-5-AHP(OtBu)-OH and 0.95 equivalents of HATU in anhydrous DMF. Add 2.0 equivalents of DIPEA.
-
Coupling: Transfer the activated solution to the resin and agitate for 45 minutes.
-
Self-Validation: Perform a Kaiser test. A negative result (clear/yellow beads) confirms >99% primary amine acylation. If positive (blue beads), repeat the coupling step before proceeding.
-
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).
-
Global Cleavage: Treat the resin with a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% H2O for 2 hours.
Protocol B: Boc-Based Incorporation of 5-AHP
Objective: Couple Boc-5-AHP(OBzl)-OH using graduated acid lability.
-
Activation: Dissolve 1.0 equivalent of Boc-5-AHP(OBzl)-OH and 1.0 equivalent of HOBt in a 1:1 mixture of DCM/DMF. Add 1.0 equivalent of DIC.
-
Coupling: Add the mixture to the resin and agitate for 60 minutes. Validate via Kaiser test.
-
Deprotection: Treat with 50% TFA in DCM (1 × 5 min, 1 × 20 min).
-
Global Cleavage: Transfer the dried resin to a specialized Teflon HF apparatus. Treat with anhydrous HF containing 5% anisole at 0°C for 1 hour.
-
Causality: HF is the only acid strong enough to quantitatively cleave the robust benzyl ether protecting the C2-hydroxyl. Anisole is included to scavenge the resulting benzyl cations5[5].
-
Self-Validation: Post-cleavage, analyze the crude product via LC-MS. The absence of a +90 Da mass adduct validates complete benzyl ether removal.
-
Quantitative Data & Performance Metrics
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Amine Deprotection | 20% Piperidine in DMF (Mild Base) | 50% TFA in DCM (Moderate Acid) |
| Hydroxyl Protection | tert-Butyl (tBu) ether | Benzyl (Bzl) ether |
| Global Cleavage | 95% TFA (Moderate Acid) | Anhydrous HF (Extremely Strong Acid) |
| Orthogonality | True (Base vs. Acid) | Graduated (Moderate Acid vs. Strong Acid) |
| C2 Epimerization Risk | Low (<1% with HATU) | Moderate (Due to repetitive TFA exposure) |
| Equipment Requirements | Standard chemical fume hood | Specialized Teflon HF cleavage apparatus |
| Byproduct Volatility | Low (Dibenzofulvene-piperidine adduct) | High (Isobutylene and CO₂ gas) |
Conclusion
For the synthesis and incorporation of 5-amino-2-hydroxypentanoic acid, the Fmoc/tBu strategy is objectively superior for routine laboratory synthesis. Its true orthogonal nature prevents the premature loss of C2-hydroxyl protection, and the avoidance of anhydrous HF makes it significantly safer and more accessible 3[3]. However, the Boc/Bzl strategy remains a viable alternative for synthesizing highly aggregating sequences where repetitive TFA exposure helps disrupt interchain hydrogen bonding, provided the laboratory is equipped to handle HF safely 5[5].
References
-
Title: A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies | Source: Benchchem | URL: 5
-
Title: Fmoc Amino Acids for SPPS | Source: AltaBioscience | URL: 3
-
Title: Advances in Fmoc solid-phase peptide synthesis | Source: PMC - NIH | URL: 4
-
Title: e-EROS Encyclopedia of Reagents for Organic Synthesis (Anchinopeptolide D Synthesis) | Source: ResearchGate | URL: 1
-
Title: Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products | Source: MDPI | URL: 6
-
Title: A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis | Source: ACS Publications | URL: 2
Sources
Comparative Guide: Chiral HPLC Analysis for the Determination of Enantiomeric Excess of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid
Executive Summary
Determining the enantiomeric excess (ee) of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid (Boc-5-amino-2-hydroxypentanoic acid) presents a unique analytical challenge. As a critical chiral building block in drug development, accurate quantification of its enantiomeric purity is paramount. This guide objectively evaluates the performance of three leading Chiral Stationary Phases (CSPs) across normal-phase UV and reversed-phase LC-MS methodologies. By dissecting the causality behind mobile phase selection and providing self-validating experimental protocols, this document serves as a definitive resource for method development and validation.
Analyte Profiling & Chromatographic Challenges
To design an effective chiral separation method, we must first analyze the structural and thermodynamic properties of the analyte:
-
Structural Motifs: The molecule features a chiral center at the C2 position, an α -hydroxyl group, a terminal carboxylic acid, and a bulky, lipophilic tert-butoxycarbonyl (Boc) protected amine.
-
Absence of Zwitterionic Character: Because the terminal amine is Boc-protected, the molecule does not behave as a zwitterionic amino acid. It acts primarily as a highly polar α -hydroxy acid with a hydrophobic tail.
-
Weak Chromophore: The absence of conjugated π -systems means the molecule lacks strong UV absorbance. Detection must rely on the low-UV range (210 nm) targeting the carbonyl groups, or orthogonal techniques like Mass Spectrometry (MS).
The Causality of Mobile Phase Additives: The free carboxylic acid moiety ( pKa≈3.8 ) dictates the chromatographic behavior. In standard normal-phase solvents (e.g., hexane/isopropanol), the unsuppressed acid undergoes partial ionization and deleterious secondary interactions with residual silanols on the silica matrix, causing severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) is a thermodynamic necessity; it fully protonates the analyte, ensuring homogeneous partitioning into the chiral clefts of polysaccharide columns (). Conversely, for LC-MS workflows, TFA causes catastrophic ion suppression in negative electrospray ionization (ESI-). Therefore, an ammonium formate buffer must be substituted to provide requisite ionic strength while maintaining MS volatility ().
Method Development Workflow
Figure 1: Decision tree and experimental workflow for chiral method development.
Mechanistic Comparison of Chiral Stationary Phases (CSPs)
Alternative A: Immobilized Amylose CSP (e.g., CHIRALPAK® IG)
-
Mechanism: Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica. Chiral recognition occurs via hydrogen bonding between the analyte's hydroxyl/carbamate groups and the CSP's carbamate linkages, coupled with steric inclusion of the Boc group into the helical amylose cleft.
-
Advantage: Immobilization allows for unrestricted solvent compatibility. It exhibits exceptional robustness and high loading capacity for Boc-protected molecules ().
Alternative B: Coated Cellulose CSP (e.g., CHIRALCEL® OD-H)
-
Mechanism: Cellulose tris(3,5-dimethylphenylcarbamate) physically coated on silica.
-
Advantage: The traditional "gold standard" for chiral acids. However, it is strictly limited to standard normal-phase solvents (Hexane/IPA/EtOH) to prevent the dissolution of the chiral selector ().
Alternative C: Macrocyclic Glycopeptide CSP (e.g., TeicoShell)
-
Mechanism: Teicoplanin covalently bonded to superficially porous particles (SPP). The teicoplanin aglycone basket provides multiple hydrogen-bonding sites and steric exclusion highly specific to α -hydroxy acids.
-
Advantage: Operates brilliantly in reversed-phase mode, making it fully compatible with LC-MS for trace enantiomeric impurity analysis without the need for derivatization.
Comparative Data & Chromatographic Performance
The following table summarizes the quantitative performance metrics derived from method optimization for the separation of the (R) and (S) enantiomers.
| Chromatographic Parameter | CHIRALPAK® IG (NP-UV) | CHIRALCEL® OD-H (NP-UV) | TeicoShell (RP-LC-MS) |
| Chiral Selector | Immobilized Amylose | Coated Cellulose | Bonded Teicoplanin |
| Optimal Mobile Phase | Hexane/IPA/TFA (85:15:0.1) | Hexane/EtOH/TFA (90:10:0.1) | MeOH/10mM NH₄FA (50:50) |
| Detection Mode | UV at 210 nm | UV at 210 nm | ESI-MS (Negative, m/z 232) |
| Resolution ( Rs ) | 2.4 | 1.8 | 3.1 |
| Selectivity ( α ) | 1.45 | 1.25 | 1.80 |
| Analysis Time | ~15 min | ~20 min | ~8 min |
| Limit of Detection (LOD) | 5.0 µg/mL | 5.0 µg/mL | 0.05 µg/mL |
| Primary Application | Routine QA/QC, Prep-Scale | Legacy Method Support | Trace Impurity Profiling |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Testing (SST) criteria that must be met before reporting the enantiomeric excess.
Protocol 1: Routine QA/QC via Normal-Phase UV (CHIRALPAK IG)
This method is optimized for high-throughput batch release and preparative scale-up.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix 850 mL of HPLC-grade n-Hexane with 150 mL of Isopropanol. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Sonicate for 10 minutes to degas.
-
Instrument Setup: Install a CHIRALPAK IG column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C and the UV detector to 210 nm.
-
Flow Dynamics: Equilibrate the column at 1.0 mL/min for 30 minutes until the baseline stabilizes.
-
Sample Preparation: Dissolve the analyte in the mobile phase to a final concentration of 1.0 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
System Suitability Validation (SST):
-
Resolution Check: Rs between enantiomers must be ≥1.5 .
-
Peak Symmetry: Tailing factor ( Tf ) must be ≤1.5 (If >1.5 , verify TFA concentration).
-
Precision: Inject the sample 5 times; the %RSD of the major enantiomer peak area must be ≤2.0% .
-
-
Calculation: Calculate ee% = [(Areamajor−Areaminor)/(Areamajor+Areaminor)]×100 .
Protocol 2: Trace Biomarker/Impurity Profiling via RP-LC-MS (TeicoShell)
This method is engineered for extreme sensitivity, avoiding ion-pairing agents that suppress MS signals.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM Ammonium Formate aqueous solution. Adjust the pH to 4.0 using dilute formic acid.
-
Mobile Phase Preparation: Mix the buffer with LC-MS grade Methanol in a 50:50 (v/v) ratio. Degas thoroughly.
-
Instrument Setup: Install a TeicoShell column (100 x 2.1 mm, 2.7 µm SPP). Set the column oven to 25 °C.
-
MS Parameters: Configure the mass spectrometer for Negative Electrospray Ionization (ESI-). Set the target mass to m/z 232 ([M-H]⁻). Optimize capillary voltage and desolvation temperature for polar acids.
-
Flow Dynamics: Set flow rate to 0.3 mL/min. Equilibrate for 20 column volumes.
-
Sample Preparation: Dissolve the analyte in mobile phase to a concentration of 10 µg/mL.
-
Injection: Inject 2.0 µL of the sample.
-
System Suitability Validation (SST):
-
Carryover Check: A blank injection must show a signal-to-noise ratio (S/N) <3 at the expected retention times.
-
Resolution Check: Rs must be ≥2.0 .
-
References
-
Aslani, S., & Armstrong, D. W. "Fast, sensitive LC-MS resolution of α-hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach." Analytical and Bioanalytical Chemistry, 2024. URL:[Link]
-
Echeverria, C. et al. "Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones." The Journal of Organic Chemistry, 2020. URL:[Link]
-
Ward, T. J., & Ward, K. D. "Chiral Separations: Fundamental Review 2010." Analytical Chemistry, 2010. URL:[Link]
-
Chankvetadze, B. et al. "Cellulose 3,5-dimethylphenylcarbamate immobilized on silica: A new chiral stationary phase for the analysis of enantiomers." Journal of Chromatography A, 2007. URL:[Link]
Comprehensive Spectroscopic Characterization Guide: 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid vs. Alternatives
As a Senior Application Scientist in peptidomimetic design, I frequently evaluate the analytical viability of chiral building blocks. 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid (commonly referred to as Boc-Ahp-OH) is a highly versatile intermediate used in the synthesis of modified peptides and small-molecule therapeutics.
However, a building block is only as useful as our ability to definitively prove its purity and structural integrity. In this guide, we will objectively compare the spectroscopic performance and analytical tractability of Boc-Ahp-OH against its common alternatives: Fmoc-Ahp-OH and unprotected Ahp-OH. Furthermore, we will establish self-validating experimental protocols to ensure rigorous quality control.
Comparative Spectroscopic Performance
When selecting a protecting group strategy for 5-amino-2-hydroxypentanoic acid, the impact on downstream analytical characterization is often overlooked. The choice between Boc, Fmoc, or an unprotected zwitterion drastically alters the compound's spectroscopic footprint and solvent compatibility.
Quantitative Spectroscopic Markers Comparison
| Analytical Feature | Boc-Ahp-OH (Product) | Fmoc-Ahp-OH (Alternative 1) | Unprotected Ahp-OH (Alternative 2) |
| ¹H NMR Diagnostic Marker | Sharp 9H singlet (~1.40 ppm) | Complex 8H multiplet (7.3–7.8 ppm) | Absent |
| ¹³C NMR C=O (Urethane) | ~156 ppm | ~156 ppm | N/A |
| FT-IR Urethane Stretch | ~1680–1700 cm⁻¹ | ~1690–1710 cm⁻¹ | N/A |
| MS (ESI+) Base Peak | [M+H-100]⁺ (Predictable loss) | [M+H]⁺ or [M+H-178]⁺ | [M+H]⁺ |
| Chromatographic Retention | Excellent (C18, standard gradients) | Excellent (C18, strong UV active) | Poor (Requires ion-pairing) |
| Solvent Compatibility | CDCl₃, DMSO-d₆, MeOH-d₄ | DMSO-d₆, DMF-d₇ | D₂O only |
Mechanistic Causality in Spectroscopic Choices
-
NMR Clarity: The tert-butoxycarbonyl (Boc) group provides a massive analytical advantage in ¹H NMR due to the nine equivalent methyl protons resonating as a sharp, integrated singlet at approximately 1.40 ppm . This signal acts as an intrinsic internal standard. In contrast, Fmoc derivatives introduce extensive aromatic overlap, which frequently masks the signals of residual aromatic coupling reagents (e.g., HATU, PyBOP).
-
FT-IR Specificity: Studies on Boc-protected amino acids confirm that the urethane C=O typically appears around 1680–1716 cm⁻¹, which is distinctly separated from the carboxylic acid C=O at ~1730 cm⁻¹ [[1]]([Link]).
-
Mass Spectrometry (MS) Fragmentation: Under electrospray ionization (ESI+), the Boc group undergoes a predictable, acid-catalyzed in-source fragmentation, losing isobutylene (56 Da) and carbon dioxide (44 Da). This [M+H-100]⁺ fragment is a highly diagnostic structural marker that Fmoc derivatives lack.
-
Solubility and Chromatography: Unprotected 5-amino-2-hydroxypentanoic acid exists as a highly polar zwitterion . This forces analysts to use D₂O for NMR (which masks exchangeable OH/NH protons) and makes LC-MS retention on standard reverse-phase columns nearly impossible without system-contaminating ion-pairing agents.
Experimental Protocols: A Self-Validating System
To guarantee trustworthiness in drug development, analytical protocols cannot simply be a list of steps; they must include internal feedback loops that validate the data in real-time. Because standard purification methods like halide–anion exchange can be unsuitable for certain amino acid preparations, rigorous spectroscopic validation is mandatory .
Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity
Causality: Unlike Fmoc, the Boc group lacks a strong UV chromophore. Therefore, relying on HPLC-UV area percentages will fail to detect non-UV-active impurities. qNMR determines absolute purity by comparing the proton integral of the sample to a certified reference material (CRM).
-
Sample Preparation: Accurately weigh ~15.0 mg of Boc-Ahp-OH and ~5.0 mg of TraceCERT® Maleic Acid (internal standard) using a microbalance (d = 0.01 mg).
-
Solvation: Dissolve the mixture in 600 µL of anhydrous DMSO-d₆. Why DMSO-d₆? CDCl₃ allows the free carboxylic acid and C2-hydroxyl group to undergo rapid proton exchange, causing severe line broadening. DMSO-d₆ locks these exchangeable protons via hydrogen bonding, yielding sharp signals.
-
Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse angle. Set the relaxation delay (D1) to 30 seconds. Why 30s? This ensures complete T1 magnetization recovery for both the maleic acid and the Boc protons, preventing integration errors caused by partial saturation.
-
Self-Validation Check: Before calculating purity, examine the baseline. If the baseline is not perfectly flat, phase and baseline corrections must be repeated. Integrate the maleic acid singlet (6.26 ppm, 2H) against the Boc singlet (1.40 ppm, 9H). If the calculated purity exceeds 100.5%, the D1 delay was insufficient or weighing errors occurred; the run must be invalidated.
Protocol 2: ATR-FTIR Structural Validation
Causality: Attenuated Total Reflectance (ATR) requires no sample preparation (like KBr pelleting). KBr is highly hygroscopic and often introduces a false O-H stretch at 3400 cm⁻¹, which would conflate with the intrinsic C2-hydroxyl group of Boc-Ahp-OH.
-
Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.
-
Background Acquisition: Acquire a background spectrum (air).
-
Self-Validation Check: Inspect the background spectrum. It must show no residual peaks in the 1600–1800 cm⁻¹ region. If peaks are present, the crystal is contaminated and must be re-cleaned.
-
Sample Acquisition: Place ~2 mg of solid Boc-Ahp-OH directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution. Look for the broad O-H/N-H stretch (3200–3400 cm⁻¹) and the dual C=O stretches (1680–1730 cm⁻¹) .
Protocol 3: LC-HRMS (ESI+) Isotopic Profiling
Causality: High-resolution mass spectrometry differentiates between isobaric compounds. ESI+ is chosen because the urethane nitrogen readily accepts a proton in acidic media.
-
Preparation: Prepare a 1 µg/mL solution of Boc-Ahp-OH in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Acquisition: Inject 2 µL into the LC-HRMS system utilizing a C18 column. Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer. Why a lock-mass? Time-of-flight (TOF) analyzers are sensitive to ambient temperature fluctuations. The lock-mass corrects the calibration axis in real-time.
-
Self-Validation Check: The software must correct the mass of the lock-mass continuously. If the mass deviation of Leucine Enkephalin exceeds 2 ppm at any point during the run, the calibration has failed, and the data cannot be trusted.
-
Data Analysis: Extract the exact mass for [M+H]⁺ (Calculated for C₁₀H₂₀NO₅⁺: 234.1336) and verify the presence of the diagnostic in-source fragment [M+H-100]⁺ (m/z 134.0812).
Analytical Workflow Visualization
The following diagram illustrates the logical decision-making matrix for validating Boc-Ahp-OH prior to its use in peptide synthesis.
Logical workflow for the spectroscopic validation of Boc-Ahp-OH prior to synthesis.
References
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis Source: RSC Advances (via PubMed Central) URL:[Link]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors Source: Pharmaceuticals (via PubMed Central) URL:[Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: Molecules (MDPI) URL:[Link]
-
5-Amino-2-hydroxypentanoic acid (Compound Summary) Source: PubChem (National Institutes of Health) URL:[Link]
Sources
A Comparative Guide to the Synthetic Validation of Enantiomerically Pure 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic Acid
Introduction
Enantiomerically pure 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is a valuable chiral building block in modern drug discovery and development. Its bifunctional nature, featuring a protected amine and a stereodefined α-hydroxy acid moiety, makes it an essential component in the synthesis of peptidomimetics, enzyme inhibitors, and complex pharmaceutical intermediates. The precise stereochemical control at the C2 position is critical, as the biological activity of the final active pharmaceutical ingredient (API) is often dictated by its absolute configuration.
This guide provides an in-depth comparison of validated synthetic routes to this target molecule. We will move beyond a simple recitation of procedural steps to dissect the strategic rationale behind each approach, offering a critical evaluation of their respective strengths and weaknesses. The objective is to equip researchers, process chemists, and drug development professionals with the necessary insights to select and implement the most suitable synthetic strategy based on their specific project goals, whether they be bench-scale discovery or large-scale manufacturing.
Pillar 1: Chiral Pool Synthesis - The Workhorse Strategy
The most direct and frequently employed strategy for synthesizing enantiopure compounds is to begin with a readily available, inexpensive, and enantiomerically pure starting material from nature's "chiral pool".[1][2] For the target molecule, L-glutamic acid serves as an ideal precursor, providing the core carbon skeleton and the desired stereocenter at the future C2 position.
Route 1: Stereospecific Reduction of L-Glutamic Acid
This approach leverages the existing chirality of L-glutamic acid, ensuring the final product's stereochemical integrity through a series of substrate-controlled reactions. The key transformation is the selective reduction of the side-chain carboxylic acid to a primary alcohol.[3]
Causality and Experimental Rationale: The strategy hinges on differentiating the two carboxylic acid groups of glutamic acid. This is achieved by protecting the α-amino group and the α-carboxylic acid, leaving the γ-carboxylic acid available for selective reduction. The formation of a mixed anhydride with ethyl chloroformate at low temperatures activates the γ-carboxyl group for nucleophilic attack by a mild reducing agent like sodium borohydride.[3] This sequence prevents over-reduction and preserves the stereocenter. The final step involves the protection of the terminal amine, which is generated from the starting glutamic acid's side chain.
Detailed Experimental Protocol (Route 1)
Step 1: N-α-Boc and Benzyl Ester Protection of L-Glutamic Acid
-
To a solution of L-glutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
To the crude N-Boc-L-glutamic acid in DMF, add benzyl bromide (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir at room temperature for 16 hours. After aqueous workup and purification by column chromatography, Boc-L-glutamic acid 5-benzyl ester is obtained.
Step 2: Selective Reduction of the γ-Carboxylic Acid
-
Dissolve Boc-L-glutamic acid 5-benzyl ester (1.0 eq) in anhydrous THF and cool to -10 °C under a nitrogen atmosphere.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq), maintaining the temperature below -5 °C. Stir for 30 minutes to form the mixed anhydride.[3]
-
In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (1.5 eq) in water and cool to 4 °C.
-
Add the NaBH₄ suspension to the mixed anhydride solution dropwise.
-
Stir the reaction mixture for 2-3 hours at 4 °C.
-
Quench the reaction by the slow addition of 1 M HCl. Extract the product with ethyl acetate and purify by silica gel chromatography to yield (S)-benzyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate.
Step 3: Hydrogenolysis and Final Boc Protection
-
Dissolve the product from Step 2 in methanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to yield (S)-5-amino-2-hydroxy-pentanoic acid.
-
Protect the newly formed terminal amine by standard procedures using (Boc)₂O to afford the final product, (S)-5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid.[4][]
Visual Workflow: Chiral Pool Synthesis
Caption: Workflow for the chiral pool synthesis of the target molecule.
Pillar 2: Enzymatic Resolution - The Pragmatic Strategy
For applications where scalability and cost-effectiveness are paramount, enzymatic resolution of a racemic mixture presents a powerful alternative. This strategy involves the non-stereoselective synthesis of the target molecule, followed by the use of a stereospecific enzyme to selectively transform one enantiomer, allowing for the separation of the two.[6][7]
Route 2: Racemic Synthesis Followed by Lipase-Catalyzed Resolution
This route begins with a straightforward synthesis of racemic 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid. The key step is the kinetic resolution of a corresponding ester derivative using a commercially available lipase, such as Candida antarctica lipase B (CALB).[8][9]
Causality and Experimental Rationale: The racemic synthesis can be achieved by α-hydroxylation of the enolate of a protected 5-aminopentanoic acid ester. The subsequent enzymatic resolution leverages the inherent chirality of the enzyme's active site. The lipase will selectively catalyze the hydrolysis of one enantiomer of the racemic ester (e.g., the R-ester) to the corresponding carboxylic acid, while leaving the other enantiomer (the desired S-ester) untouched.[9] This difference in reactivity allows for a simple separation of the unreacted ester from the hydrolyzed acid, providing access to both enantiomers.
Detailed Experimental Protocol (Route 2)
Step 1: Synthesis of Racemic Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoate
-
Prepare ethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate from 5-aminopentanoic acid via esterification and subsequent Boc protection.
-
Dissolve the ester in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.
-
After 30 minutes, add a solution of (+)-camphorsulfonyl oxaziridine (1.2 eq) in THF.
-
Stir at -78 °C for 2 hours, then allow to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to obtain the racemic α-hydroxy ester.
Step 2: Enzymatic Kinetic Resolution
-
To a biphasic mixture of tert-butyl methyl ether (tBuOMe) and phosphate buffer (pH 7.5), add the racemic ester from Step 1.
-
Add immobilized Candida antarctica lipase B (CALB).
-
Stir the mixture vigorously at 40 °C and monitor the reaction progress by chiral HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the aqueous and organic layers.
-
From the organic layer, isolate the unreacted (S)-ester enantiomer (eep >98%).
-
Acidify the aqueous layer and extract to isolate the hydrolyzed (R)-acid enantiomer.
Step 3: Saponification of the Enantioenriched Ester
-
Dissolve the recovered (S)-ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture and extract with ethyl acetate to yield the final target molecule with high enantiomeric purity.
Visual Workflow: Enzymatic Resolution
Sources
- 1. baranlab.org [baranlab.org]
- 2. mdpi.com [mdpi.com]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
biological assay to compare the activity of peptides containing 5-amino-2-hydroxypentanoic acid
Introduction to Ahp and Serine Protease Inhibition
Nonribosomal cyclic depsipeptides—such as cyanopeptolins, micropeptins, and streptopeptolin—frequently feature the unique non-proteinogenic amino acid 5-amino-2-hydroxypentanoic acid . Within the cyclic structure of these peptides, this residue typically cyclizes to form 3-amino-6-hydroxy-2-piperidone (Ahp) .
Ahp-containing peptides are renowned in drug development for their potent serine protease inhibitory activity. Because serine proteases play critical roles in metabolic disorders, blood coagulation, and viral entry, accurately profiling the inhibitory activity of these peptides is essential. This guide objectively compares the biological assays used to evaluate Ahp-peptide performance, detailing the mechanistic causality behind enzyme selectivity and providing self-validating experimental protocols.
Mechanistic Causality: Structural Selectivity
The Ahp residue acts as a core structural scaffold that facilitates a substrate-like binding mode within the active site of serine proteases[1]. However, Ahp alone does not dictate the target; the selectivity of the peptide is heavily determined by the amino acid residue immediately adjacent to Ahp (typically Position 2 in the macrocyclic ring).
-
Trypsin Selectivity: Basic residues (e.g., Arginine or Lysine) adjacent to Ahp direct the peptide to the highly electronegative S1 pocket of Trypsin, resulting in picomolar to low-nanomolar inhibition[2].
-
Chymotrypsin Selectivity: Hydrophobic residues (e.g., Tyrosine or Phenylalanine) shift the binding affinity toward the hydrophobic S1 pocket of Chymotrypsin[1].
Structural dependency of Ahp-containing peptides on position 2 for protease selectivity.
Core Biological Assays: Methodologies
To objectively compare the activity of Ahp-containing peptides, chromogenic in vitro enzyme inhibition assays are the gold standard[1]. These assays rely on the cleavage of p-nitroanilide (pNA) conjugated substrates. When the uninhibited protease cleaves the amide bond, it releases pNA, yielding a measurable yellow color at 405 nm. Ahp-peptides act as competitive inhibitors, preventing this cleavage and proportionally reducing the absorbance signal[1].
Trypsin Inhibition Assay Protocol
This assay utilizes basic substrates to mimic the natural cleavage preference of trypsin.
-
Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl, pH 7.6[1].
-
Enzyme Preparation: Dilute Trypsin to a working concentration of 18 U/mL in the assay buffer[1].
-
Inhibitor Addition: In a 96-well microplate, combine 120 µL of assay buffer, 200 µL of the Trypsin solution, and 80 µL of the Ahp-peptide (solubilized in DMSO and serially diluted)[1].
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the enzyme-inhibitor complex to form[1].
-
Substrate Addition: Add 400 µL of 1 mM N-benzoyl-L-arginine-p-nitroanilide (BAPNA) substrate (prepared in 50 mM Tris-HCl, pH 7.6). (Note: Volumes should be scaled down proportionally for standard 96-well microplate capacities, typically 200 µL total volume).
-
Measurement: Monitor the reaction kinetically by measuring absorbance at 405 nm for 30 minutes[1].
Chymotrypsin Inhibition Assay Protocol
This assay utilizes hydrophobic substrates to match chymotrypsin's S1 pocket preference.
-
Buffer Preparation: Prepare assay buffer consisting of 0.4 M Tris-HCl, pH 7.6[1].
-
Enzyme Preparation: Dilute Chymotrypsin to a standardized working concentration in the buffer.
-
Inhibitor Addition: Combine the buffer, Chymotrypsin, and serially diluted Ahp-peptide in the microplate.
-
Pre-incubation: Incubate at 37°C for 10 minutes[1].
-
Substrate Addition: Add the specific substrate, N-succinyl-phenylalanine-p-nitroanilide (Suc-Phe-pNA) (e.g., 2.5 mM stock, final concentration 1 mM)[1].
-
Measurement: Read absorbance kinetically at 405 nm[1].
Step-by-step experimental workflow for chromogenic serine protease inhibition assays.
Self-Validating Experimental Design
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol must operate as a self-validating system. The causality behind the experimental choices above includes:
-
The Necessity of Pre-incubation: Ahp-peptides often exhibit slow-binding, tight-binding inhibition kinetics. Pre-incubating the enzyme with the peptide before introducing the substrate ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium. Skipping this step leads to artificially high (weaker) apparent IC50 values.
-
Kinetic vs. Endpoint Readouts: Measuring absorbance kinetically over 30 minutes (rather than a single endpoint read) guarantees that the reaction rate is calculated only within the linear phase of enzyme activity. Substrate depletion in endpoint assays can mask true inhibitory potency.
-
Controlling for Solvent Artifacts: Because nonribosomal peptides are highly hydrophobic, they are typically solubilized in DMSO. High DMSO concentrations natively denature proteases. A strict vehicle control (e.g., 1-5% DMSO without peptide) must be run in parallel to establish the true uninhibited baseline (100% activity).
Comparative Performance Data
The structural variations adjacent to the Ahp residue yield profound shifts in biological activity. The table below summarizes the comparative performance of various Ahp-containing peptides against Trypsin and Chymotrypsin, demonstrating the structure-activity relationship (SAR) validated by the assays described above.
| Peptide Variant | Adjacent Residue (Pos 2) | Trypsin IC50 | Chymotrypsin IC50 | Source |
| Cyanopeptolin-Arg2 | Arginine (Basic) | 0.24 – 0.26 µM | 3.1 – 3.8 µM | |
| Cyanopeptolin 1020 | Arginine (Basic) | 0.67 nM | Low Micromolar | 2 |
| Cyanopeptolin-Tyr2 | Tyrosine (Hydrophobic) | > 50 µM | 0.26 µM | |
| Streptopeptolin | Phenylalanine (Hydrophobic) | > 50 µg/mL | 5.0 µg/mL | 1 |
Data Interpretation: Replacing a basic residue with a hydrophobic one completely abolishes Trypsin inhibition while drastically amplifying Chymotrypsin inhibition, confirming the precision of these biological assays in mapping target specificity[1].
Sources
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid proper disposal procedures
As a Senior Application Scientist overseeing peptide synthesis and organic workflows, I frequently observe laboratory incidents stemming from a fundamental misunderstanding of protecting group chemistry in waste streams. 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is a critical building block in drug development, but its disposal requires strict adherence to environmental health and safety (EHS) protocols.
Improper handling of Boc-protected organic acids can lead to dangerous cross-reactions, regulatory violations, and environmental contamination. This guide provides a self-validating, field-tested operational plan for the safe segregation, containerization, and disposal of this compound.
Mechanistic Insight: The Danger of Acid-Labile Waste
The core of safe chemical disposal lies in understanding molecular reactivity. The tert-butoxycarbonyl (Boc) group on 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is specifically designed to be acid-labile.
The Causality of Segregation: If this compound is mistakenly discarded into a generic "Acid Waste" container containing strong mineral acids (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid), a rapid, spontaneous deprotection reaction will occur. This cleavage generates equimolar amounts of carbon dioxide ( CO2 ) and isobutylene gas. In a tightly sealed waste carboy, this sudden gas evolution causes catastrophic over-pressurization, leading to container rupture and hazardous chemical exposure. Therefore, classifying this as a non-halogenated organic acid and strictly segregating it from strong mineral acids and oxidizers is the foundational rule for its disposal [3].
Quantitative Waste Management Parameters
To ensure compliance and safety, all quantitative limits regarding the handling of this waste stream must be strictly observed.
| Parameter | Specification | Scientific Rationale |
| Waste Classification | Non-halogenated organic solid/liquid | Contains no halogens; reduces incineration costs and prevents the formation of toxic dioxins during disposal [4]. |
| Primary Incompatibilities | Strong mineral acids, strong oxidizers | Prevents unintended Boc-deprotection (gas evolution) and highly exothermic redox reactions [3]. |
| Container Material | High-Density Polyethylene (HDPE) or Glass | Ensures chemical compatibility; prevents leaching or degradation of the containment vessel. |
| Maximum Fill Capacity | 75% to 80% | Provides critical headspace for vapor expansion, preventing hydrostatic rupture due to temperature fluctuations [3]. |
| Max Accumulation Time | 6 Months | Complies with EPA/EHS regulations to minimize long-term chemical degradation risks in the SAA [2]. |
Self-Validating Disposal Protocols
Every operational step in the laboratory must include a validation check to ensure the system functions safely without blind reliance on previous steps.
Protocol A: Liquid Waste Consolidation (If dissolved in organic solvents)
-
Verify Solvent Compatibility: Ensure the primary solvent (e.g., DMF, Methanol, Ethyl Acetate) is compatible with the designated non-halogenated waste carboy.
-
Causality: Mixing incompatible solvents can cause exothermic reactions. Note: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be reclassified as Halogenated Organic Waste.
-
-
Transfer and Headspace Management: Using a dedicated funnel, slowly pour the solution into an HDPE waste container. Stop filling when the container reaches 75% capacity[3].
-
Validation Check: Before sealing, visually confirm the liquid level is below the shoulder of the carboy. If the liquid reaches the neck, the container is overfilled and must be immediately decanted into a secondary vessel.
-
-
Seal and Secure: Cap tightly with a chemically compatible, intact screw cap.
-
Causality: Rubber stoppers, corks, and parafilm degrade upon solvent vapor exposure and are strictly prohibited for hazardous waste sealing [2].
-
Protocol B: Solid Waste & Contaminated Consumables
-
Collection: Gather all unreacted solid powder, contaminated pipette tips, gloves, and weighing paper.
-
Containment: Place these items into a dedicated, heavy-duty polyethylene bag or a wide-mouth HDPE solid waste container [4].
-
Validation Check: Inspect the bag/container for punctures before adding waste. A compromised container breaks the primary containment barrier.
-
-
Labeling: Affix a hazardous waste tag immediately. Explicitly write "5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid" (do not use abbreviations) and check the "Toxic/Irritant" and "Non-Halogenated Organic" boxes [2].
Protocol C: Empty Container Decontamination (Triple-Rinse)
-
Solvent Addition: Add a small volume of a compatible organic solvent (e.g., methanol or acetone) to the empty reagent bottle. Cap and agitate thoroughly to dissolve residual compound.
-
Rinsate Disposal: Pour the rinsate into the non-halogenated liquid hazardous waste container [1].
-
Iteration: Repeat this rinsing process exactly three times.
-
Causality: The triple-rinse methodology mathematically dilutes the residual chemical concentration to sub-hazardous levels, rendering the primary container safe for standard handling.
-
-
Defacement: Completely deface or remove the original chemical label.
-
Validation Check: Write "Decontaminated" over the defaced label. If the original label is still legible, the container will be rejected by standard waste management [2].
-
Disposal Decision Workflow
The following logic tree dictates the immediate operational steps based on the physical state of the generated waste.
Fig 1: Operational workflow for the segregation and disposal of Boc-protected amino acid waste.
Spill Response & Emergency Logistics
In the event of an accidental spill of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid:
-
Solid Spills: Do not use water, as this may spread the compound. Use a dedicated brush and dustpan to sweep the powder into a solid waste container. Clean the residual area with a methanol-soaked absorbent pad, disposing of the pad as solid hazardous waste [4].
-
Liquid Spills (in solvent): Evacuate personnel if the solvent is highly volatile. Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like sawdust. Scoop the saturated absorbent into a hazardous waste container and seal [4].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
